molecular formula C8H10O3 B1278160 4-(2-Hydroxyethoxy)phenol CAS No. 13427-53-7

4-(2-Hydroxyethoxy)phenol

Cat. No.: B1278160
CAS No.: 13427-53-7
M. Wt: 154.16 g/mol
InChI Key: DPKWXRUINJHOOB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)phenol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWXRUINJHOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431431
Record name 4-(2-hydroxyethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13427-53-7
Record name 4-(2-hydroxyethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethoxy)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-(2-Hydroxyethoxy)phenol (CAS 13427-53-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethoxy)phenol (4-HEP), commonly known as Hydroquinone Mono-Hydroxyethyl Ether, represents a critical scaffold in both dermatological pharmacology and advanced polymer chemistry.[1] Unlike its parent compound hydroquinone, which faces regulatory scrutiny due to cytotoxicity, 4-HEP offers a balanced profile of stability and bioavailability.

This guide addresses the "black box" often surrounding the practical handling of CAS 13427-53-7. We move beyond basic datasheets to provide a self-validating framework for synthesis, characterization, and functional validation, specifically targeting its utility as a tyrosinase inhibitor in depigmentation therapeutics.

Part 1: Molecular Identity & Physicochemical Profiling

Before initiating wet chemistry, the material must be profiled to establish a baseline for purity and behavior. 4-HEP is an unsymmetrical ether, possessing both a phenolic hydroxyl (acidic, reactive) and an aliphatic primary hydroxyl (nucleophilic, hydrogen bonding).

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
CAS Number 13427-53-7
IUPAC Name This compound
Molecular Formula C₈H₁₀O₃MW: 154.16 g/mol
Appearance White to off-white crystalline powderDiscoloration (pink/brown) indicates oxidation to quinones.[1]
Melting Point 100°C – 104°CSharp range indicates high purity (>99%).[1]
Solubility Soluble: Ethanol, Methanol, Warm WaterInsoluble: Hexane, TolueneRecrystallization is best achieved from water due to the steep solubility/temperature gradient.
pKa ~9.9 (Phenolic OH)Critical for HPLC method development (pH control).[1]

Part 2: Synthetic Routes & Process Chemistry[1][2]

While industrial synthesis often utilizes Ethylene Oxide (EO), this route is hazardous and requires high-pressure reactors unsuitable for many research labs.[1] A superior, "green chemistry" approach utilizes Ethylene Carbonate .[1] This method avoids gaseous reagents and proceeds with high selectivity for the mono-substituted product.[1]

Mechanistic Causality

The reaction relies on the nucleophilic attack of the phenoxide ion on the alkylene carbonate. Using a mild base (K₂CO₃) and specific stoichiometric control prevents the formation of the di-substituted byproduct (Hydroquinone bis(2-hydroxyethyl) ether).[1]

Graphviz Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_0 Reagents cluster_1 Reaction Phase cluster_2 Workup & Purification HQ Hydroquinone (Excess 1.2 eq) Reactor Reactor 140-150°C, 4-6 hrs Inert N2 Atm HQ->Reactor EC Ethylene Carbonate (1.0 eq) EC->Reactor Cat Cat: K2CO3 Cat->Reactor Quench Acid Quench (pH < 6) Reactor->Quench Crude Mix Extract Extraction (Ethyl Acetate) Quench->Extract Cryst Recrystallization (Water) Extract->Cryst Remove HQ Prod This compound (>99% Purity) Cryst->Prod

Caption: Selective mono-alkylation pathway using Ethylene Carbonate. The excess Hydroquinone suppresses di-substitution and is removed during aqueous workup.

Validated Synthesis Protocol
  • Charge: In a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, charge Hydroquinone (1.2 eq), Ethylene Carbonate (1.0 eq), and K₂CO₃ (0.05 eq).

  • Reaction: Heat to 145°C. The melt will evolve CO₂.[1] Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1).[1]

  • Endpoint: Reaction is complete when Ethylene Carbonate is consumed.[1]

  • Workup: Cool to 80°C. Add water (5 volumes). Acidify to pH 5 with dilute HCl to neutralize the phenolate.

  • Purification: Cool slowly to 4°C. The unreacted Hydroquinone remains largely in solution or can be washed away, while 4-HEP crystallizes.[1] Recrystallize from water to remove trace salts.[1]

Part 3: Analytical Characterization Strategy

Trustworthiness in data comes from orthogonal validation.[1] We utilize HPLC for purity and NMR for structural confirmation.[1]

Graphviz Diagram 2: Analytical Decision Tree

AnalyticalTree Sample Isolated Sample HPLC HPLC-UV (280nm) Purity Check Sample->HPLC NMR 1H-NMR (DMSO-d6) Structure Check Sample->NMR HPLC_Pass Single Peak >99%? RT ~ 4.5 min HPLC->HPLC_Pass NMR_Pass AA'BB' System + Ethylene Triplets? NMR->NMR_Pass Release RELEASE FOR ASSAY HPLC_Pass->Release Yes Reject REJECT / RE-PURIFY HPLC_Pass->Reject No (Check Di-ether) NMR_Pass->Release Yes NMR_Pass->Reject No

Caption: Orthogonal testing workflow. HPLC confirms absence of starting material (HQ); NMR confirms mono-substitution pattern.[1]

HPLC Method (Reverse Phase)

This method separates the hydrophilic Hydroquinone from the target 4-HEP and the lipophilic di-substituted byproduct.[1]

  • Column: C18 (e.g., Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 280 nm (Absorption max of phenol ring).[1]

  • Expected Retention:

    • Hydroquinone: ~2.5 min

    • 4-HEP: ~4.5 min

    • Bis-ether byproduct: ~8.0 min[1]

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

The spectrum is distinct.[1] Verify the following signals to confirm the structure:

  • δ 8.8 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

  • δ 6.7 – 6.8 ppm (m, 4H): Aromatic protons.[1] Appears as a characteristic AA'BB' system, indicating para-substitution.[1]

  • δ 4.8 ppm (t, 1H): Aliphatic -OH (Exchangeable).[1]

  • δ 3.8 – 3.9 ppm (t, 2H): -O-CH₂ -CH₂-OH (Ether linkage).[1]

  • δ 3.6 – 3.7 ppm (m, 2H): -O-CH₂-CH₂ -OH (Adjacent to hydroxyl).[1]

Part 4: Functional Application - Tyrosinase Inhibition[1][5]

The primary pharmaceutical interest in 4-HEP is its ability to inhibit Tyrosinase, the rate-limiting enzyme in melanin synthesis. Unlike Hydroquinone, which can cause permanent depigmentation (leukoderma) via melanocyte toxicity, 4-HEP acts as a competitive inhibitor with a better safety profile.[1]

Mechanism of Action

4-HEP mimics the structure of Tyrosine.[1] It enters the active site of Tyrosinase, chelating or interacting with the binuclear Copper (Cu) center, thereby preventing the oxidation of Tyrosine to DOPAquinone.

Graphviz Diagram 3: Inhibition Mechanism

MOA cluster_substrate Natural Pathway cluster_inhibitor Inhibition Pathway Enzyme Tyrosinase Active Site (Binuclear Cu2+) DOPA DOPAquinone Enzyme->DOPA Oxidation Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Tyrosine L-Tyrosine Tyrosine->Enzyme Binds Melanin Melanin (Pigmentation) DOPA->Melanin HEP This compound (Inhibitor) HEP->Enzyme Competitive Binding

Caption: Competitive inhibition model. 4-HEP occupies the Cu-active site, blocking L-Tyrosine access and halting the melanogenesis cascade.

Standardized Inhibition Assay Protocol

To determine the IC₅₀ of your synthesized batch:

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).[1]

    • Mushroom Tyrosinase (Sigma T3824), 1000 U/mL.[1]

    • Substrate: L-DOPA (2 mM).[1]

    • Test Compound: 4-HEP (Serial dilutions: 10 µM – 1000 µM).[1]

  • Procedure:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).[1]

    • Add 20 µL L-DOPA substrate to initiate reaction.[1]

  • Measurement:

    • Monitor Absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.

  • Calculation:

    • % Inhibition = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Plot Log[Concentration] vs. % Inhibition to derive IC₅₀.[1]

Part 5: Safety & Toxicology

While safer than Hydroquinone, 4-HEP requires standard laboratory precautions.[1]

  • GHS Classification: Warning.[1]

  • Hazard Statements: H319 (Causes serious eye irritation).[1]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust generation.[1][4]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9834014, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier - Phenol, 4-(2-hydroxyethoxy)-.[1][5][6][7] Retrieved from [Link][1]

  • Solano, F., et al. (2006).[1] Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research. Retrieved from [Link]

  • Monument Chemical. (2020).[1] Safety Data Sheet: Poly-G HQEE. Retrieved from [Link]

Sources

Technical Guide: Natural Occurrence and Biosynthesis of 4-HEP (Tyrosol)

[1]

Executive Summary

Molecule: 4-Hydroxyphenylethanol (Tyrosol; p-HPEA) Acronym: 4-HEP (4-Hydroxy-Ethyl-Phenol) CAS: 501-94-0 Classification: Phenylethanoid; Quorum Sensing Molecule (QSM); Antioxidant.[1][2][3]

4-HEP (Tyrosol) is a high-value phenolic antioxidant and signaling molecule.[1][2] While often overshadowed by its hydroxylated derivative hydroxytyrosol, 4-HEP is critical in drug development due to its neuroprotective properties, stability, and role as a quorum-sensing molecule (QSM) in fungal pathogenesis (Candida albicans).[1][2] This guide dissects the biosynthetic pathways—both the natural Ehrlich pathway in yeast and engineered monooxygenase routes—and details extraction and quantification protocols.

Editorial Note on Nomenclature: In specific biocatalysis literature (e.g., Toluene o-xylene Monooxygenase studies), 4-HEP refers to the product of 2-phenylethanol hydroxylation.[1][2] In flavor chemistry, a similar acronym is sometimes conflated with HEMF (4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone).[1][2] This guide focuses on the phenolic 4-HEP (Tyrosol) due to its pharmacological relevance.[1]

Part 1: Natural Occurrence & Ecological Significance[1][2]

4-HEP is not merely a metabolic byproduct but a functional secondary metabolite distributed across three primary domains:

Plant Systems (Olea europaea & Rhodiola)
  • Olive Oil (EVOO): 4-HEP is one of the most abundant phenols in extra virgin olive oil and olive mill wastewater (OMWW).[1] It exists in free form or esterified as ligstroside (4-HEP linked to elenolic acid glucoside).[1]

    • Concentration: 20–200 mg/kg in EVOO; up to 1.5 g/L in OMWW.[1]

    • Stability:[1][4] Unlike hydroxytyrosol (which oxidizes rapidly), 4-HEP is highly stable against auto-oxidation, making it a reliable biomarker for olive product authenticity.[1][2]

  • Rhodiola rosea: Present as Salidroside (4-HEP-β-D-glucoside), a primary adaptogen responsible for the plant's anti-fatigue effects.[1][2]

Fungal Quorum Sensing (Candida albicans)

In C. albicans, 4-HEP acts as a Quorum Sensing Molecule (QSM).[1]

  • Mechanism: It accelerates the transition from the lag phase to the exponential growth phase but inhibits the yeast-to-hyphae transition (morphogenesis).[1]

  • Clinical Relevance: By suppressing hyphal formation (the invasive phenotype), 4-HEP modulation is a potential therapeutic target for preventing biofilm formation on medical implants.[1]

Fermented Beverages (Wine & Sake)[1]
  • Origin: Produced by Saccharomyces cerevisiae during fermentation via the Ehrlich pathway.[1]

  • Sensory Profile: Contributes a mild, honey-like, floral aroma.[1][2] High concentrations can indicate specific yeast strain activity or tyrosine-rich musts.[1][2]

Part 2: Biosynthetic Pathways

The biosynthesis of 4-HEP occurs via two distinct mechanisms: the catabolic Ehrlich pathway (natural fermentation) and anabolic engineering (biocatalysis).[1]

Pathway A: The Ehrlich Pathway (Natural Fungal Biosynthesis)

This is the primary route in S. cerevisiae and C. albicans, driven by nitrogen catabolite repression.[1]

  • Transamination: L-Tyrosine is converted to 4-Hydroxyphenylpyruvate (4-HPP) by aromatic aminotransferases (Aro8p, Aro9p).[1][2]

    • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Decarboxylation: 4-HPP is decarboxylated to 4-Hydroxyphenylacetaldehyde (4-HPAA) by thiamine diphosphate-dependent decarboxylases (Aro10p, Pdc1p, Pdc5p, Pdc6p).[1][2]

    • Critical Step: Aro10p is the rate-limiting enzyme in S. cerevisiae.[1]

  • Reduction: 4-HPAA is reduced to 4-HEP (Tyrosol) by alcohol dehydrogenases (Adh1p–Adh5p, Sfa1p).[1]

    • Redox Balance: This step regenerates NAD+ from NADH, essential for glycolysis under anaerobic conditions.[1]

Pathway B: Engineered Monooxygenase Route (Biocatalysis)

For industrial synthesis, the Ehrlich pathway is often inefficient due to feedback inhibition.[1] An alternative route uses Toluene o-xylene Monooxygenase (ToMO) variants to hydroxylate 2-phenylethanol.[1][2]

  • Substrate: 2-Phenylethanol (cheap, abundant).[1][3][5][6]

  • Enzyme: ToMO (from Pseudomonas sp.[1][3][5] OX1).[1][3][5]

  • Mechanism: Regiospecific hydroxylation at the para position.[1]

  • Yield: Engineered ToMO variants (e.g., ToMO A107G) favor 4-HEP formation over the ortho isomer (2-HEP).[1]

Pathway Visualization (DOT)[1]

Biosynthesis_4HEPcluster_legendPathway LegendTyrosineL-TyrosineHPP4-Hydroxyphenylpyruvate(4-HPP)Tyrosine->HPPDeaminationHPAA4-Hydroxyphenylacetaldehyde(4-HPAA)HPP->HPAA-CO2Tyrosol4-HEP (Tyrosol)HPAA->Tyrosol+NADHPhenylethanol2-PhenylethanolPhenylethanol->TyrosolHydroxylation (para)Aro8Aro8p/Aro9p(Transaminase)Aro8->TyrosineAro10Aro10p(Decarboxylase)Aro10->HPPADHAdh1p-5p(Dehydrogenase)ADH->HPAAToMOToMO (Monooxygenase)[Engineered]ToMO->PhenylethanolNaturalNatural Ehrlich Pathway (Yeast)BiocatBiocatalytic Route (Bacteria)

Figure 1: Dual biosynthetic routes for 4-HEP: The natural Ehrlich pathway (Yellow) vs. the engineered ToMO route (Blue).[1][3]

Part 3: Analytical Methodologies & Protocols

Extraction from Biological Matrices (Olive Mill Wastewater)

Objective: Isolate 4-HEP from complex phenolic mixtures without degradation.

  • Step 1: Acid Hydrolysis:

    • Adjust OMWW to pH 2.0 using 2M HCl.[1]

    • Incubate at 80°C for 2 hours. Rationale: This cleaves the ester bond in ligstroside, releasing free 4-HEP.[1][2]

  • Step 2: Liquid-Liquid Extraction (LLE):

    • Solvent: Ethyl Acetate (EtOAc).[1] Ratio 1:1 (v/v).[1]

    • Perform 3 cycles.[1] Combine organic phases.[1]

  • Step 3: Drying:

    • Dry over anhydrous Na₂SO₄.[1] Evaporate solvent under reduced pressure (Rotavap) at <40°C to prevent thermal degradation.[1]

Quantification via HPLC-DAD

Objective: Separate 4-HEP from Hydroxytyrosol (3,4-DHPEA) and Tyrosine.

ParameterSpecification
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.2% Acetic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenolic max)
Retention Time ~12-14 min (Elutes after Hydroxytyrosol due to lower polarity)
Self-Validating Enzymatic Assay (ToMO Activity)

To verify the biosynthesis of 4-HEP from 2-phenylethanol using engineered cells:

  • Incubation: Incubate E. coli expressing ToMO with 1 mM 2-phenylethanol.

  • Colorimetric Screen (Gibbs Assay):

    • Add 2,6-dichloroquinone-4-chloroimide (Gibbs reagent).[1][2]

    • Result: 4-HEP yields a blue complex (para-substituted phenol reaction).[1]

    • Validation: Lack of color indicates failure of hydroxylation; purple indicates catechol formation (over-oxidation).[1]

Part 4: Applications in Drug Development[8]

Neuroprotection

4-HEP crosses the blood-brain barrier (BBB).[1][2] Studies indicate it prevents neurodegeneration by inducing Nrf2 transcription, upregulating antioxidant enzymes (HO-1, NQO1).[1] Unlike direct radical scavengers, 4-HEP acts as a "hormetic" stressor that primes the cell's defense mechanisms.[1]

Biofilm Inhibition

As a structural analog to C. albicans quorum sensing molecules, synthetic 4-HEP derivatives are being explored to block fungal biofilm formation on catheters without inducing resistance (a common issue with fungicidal drugs).[1]

References

  • Toluene o-xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Arom

    • Source: PLOS ONE (2015).[1][3][6]

    • Relevance: Defines "4-HEP" in the context of biocatalysis and compares it to hydroxytyrosol.
    • URL:[Link][1][3]

  • Quorum Sensing in Candida albicans: E,E-farnesol and Tyrosol. [1]

    • Source: Eukaryotic Cell (2006).[1][3]

    • Relevance: Establishes 4-HEP (Tyrosol) as a pivotal signaling molecule in fungal pathogenesis.[1]

    • URL:[Link][1]

  • Biosynthesis of 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) in Yeast.

    • Source: Journal of Bioscience and Bioengineering (2017).[1]

    • Relevance: Cited for disambiguation regarding the "4-HEP" acronym in flavor chemistry.
    • URL:[Link][1]

  • Tyrosol, the Major Olive Oil Biophenol, Protects Against Oxidative Stress. [1]

    • Source: Toxicology and Applied Pharmacology.[1]

    • Relevance: Validates the antioxidant mechanism and drug development potential.[1]

    • URL:[Link]

Thermal Profiling of 4-(2-Hydroxyethoxy)phenol: A Comprehensive TGA Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethoxy)phenol (CAS: 104-29-0), often utilized in dermatology as a skin-depigmenting agent and in polymer chemistry as a structural intermediate, requires rigorous thermal characterization to ensure formulation stability and processing safety.

This technical guide provides a validated framework for performing Thermogravimetric Analysis (TGA) on this compound. Unlike generic protocols, this guide addresses the specific physicochemical behavior of phenolic ethers—specifically the interplay between its low melting point (~87–88°C) and its high boiling/decomposition threshold (~300°C).

Part 1: Chemical Context & Thermal Relevance[1][2][3][4][5][6][7]

Before initiating thermal analysis, one must understand the "Thermal Identity" of the analyte to select appropriate TGA parameters.

Physicochemical Baseline

The thermal behavior of this compound is governed by its ether linkage and dual hydroxyl functionality (phenolic and aliphatic).

PropertyValueThermal Implication
Molecular Weight 154.16 g/mol Moderate volatility; risk of sublimation before degradation.
Melting Point 87–88°CSample will liquefy early in the run; hermetic or deep pans may be required to prevent creeping.
Boiling Point ~300–302°CDefines the upper limit of the "Stability Plateau."
Structure Hydroquinone mono-etherSusceptible to oxidative degradation at the ether linkage >250°C.
Critical Failure Modes
  • Oxidative Discoloration: Phenolic compounds are prone to oxidation. TGA in air vs. Nitrogen will yield vastly different decomposition onset temperatures (

    
    ).
    
  • Evaporation vs. Degradation: Due to its relatively low molecular weight, the compound may evaporate (physical mass loss) rather than decompose (chemical mass loss) if heating rates are too slow.

Part 2: Experimental Methodology (ASTM E1131 Adapted)

This protocol aligns with ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry) but is optimized for low-melting organic solids.

The Validated Workflow

TGA_Workflow Start Sample Prep (Grinding & Sizing) Pan Pan Selection (Alumina 70µL) Start->Pan 5-10 mg Purge Atmosphere Purge (N2 @ 50mL/min) Pan->Purge Inerting Equilib Equilibration (30°C for 5 min) Purge->Equilib Stabilization Ramp Dynamic Heating (10°C/min to 600°C) Equilib->Ramp Run Analysis Data Processing (1st Derivative) Ramp->Analysis Output

Figure 1: Optimized TGA workflow for this compound. The equilibration step is critical to remove surface static and stabilize the microbalance.

Detailed Protocol Steps
Step 1: Sample Preparation[1]
  • Action: Gently crush the crystalline powder to break up agglomerates.

  • Causality: Large crystals can cause "thermal lag," where the core of the sample heats slower than the surface, artificially shifting

    
     to higher values.
    
  • Mass: Weigh 5–10 mg (±0.01 mg).

    • Why? Too little (<2 mg) decreases signal-to-noise ratio. Too much (>15 mg) exacerbates thermal gradients and buoyancy effects.

Step 2: Crucible Selection
  • Material: Alumina (

    
    )  or Platinum (
    
    
    
    )
    .
  • Configuration: Open pan (or pinhole lid).

  • Warning: Do not use sealed aluminum pans unless you are strictly measuring melting (DSC) and not mass loss, as the pressure build-up will rupture the pan near the boiling point.

Step 3: Atmosphere & Purge
  • Standard Run: Nitrogen (

    
    )  at 50 mL/min.
    
    • Reasoning: Isolates thermal decomposition (pyrolysis) from oxidative degradation.

  • Stress Testing: Synthetic Air at 50 mL/min.

    • Reasoning: Simulates processing conditions where the material might be exposed to oxygen, usually lowering the stability threshold.

Step 4: Temperature Program
  • Isothermal Hold: 30°C for 5 minutes. (Stabilizes balance).

  • Ramp: 10°C/min to 600°C.

    • Note: 10°C/min is the industry standard (ASTM E1131) allowing for inter-lab comparison.[1]

  • Cool Down: Controlled cooling to 50°C.

Part 3: Interpreting the Thermogram

The TGA curve for this compound will exhibit three distinct zones.

Zone I: Desorption (Ambient – 110°C)
  • Expected Mass Loss: < 1.0%.

  • Interpretation: This represents surface moisture or residual synthesis solvents.

  • Threshold: If mass loss > 2%, the sample is hygroscopic or contaminated.

  • Physical Event: At ~88°C, the TGA signal will remain flat (no mass loss), but the Heat Flow signal (if using SDT/DSC) will show a sharp endothermic melting peak.

Zone II: The Stability Plateau (110°C – 250°C)
  • Behavior: The curve should be horizontal.

  • Critical Metric:

    
      (Temperature at 1% mass loss).
    
  • Standard: For drug development, the material is considered stable up to the point where mass loss exceeds 1%.

Zone III: Degradation/Evaporation (250°C – 450°C)
  • Onset (

    
    ):  Typically appears between 260°C and 300°C.
    
  • Mechanism:

    • Evaporation: As the temperature approaches the boiling point (~300°C), the liquid phase vaporizes.

    • Ether Scission: The ether bond (

      
      ) cleaves, releasing volatile fragments (ethylene glycol derivatives and hydroquinone radicals).
      
  • Ash Content: At 600°C under

    
    , a carbonaceous char (coke) of 5–15% is typical. Under Air, this should burn off to ~0%.
    
Degradation Logic Flow

Degradation_Logic Start Mass Loss Event TempCheck Temp < 120°C? Start->TempCheck Moisture Moisture/Solvent (Artifact) TempCheck->Moisture Yes MajorLoss Major Step (250-350°C) TempCheck->MajorLoss No Environment Atmosphere? MajorLoss->Environment Pyrolysis Pyrolysis/Evaporation (Inert) Environment->Pyrolysis Nitrogen Oxidation Combustion (Oxidative) Environment->Oxidation Air

Figure 2: Decision logic for categorizing mass loss events in this compound analysis.

Part 4: Troubleshooting & Self-Validation

A robust scientific protocol must include failure detection. Use these checks to validate your data.

AnomalyProbable CauseCorrective Action
Mass gain at start Buoyancy effect uncorrected.Perform a "blank run" with an empty pan and subtract this baseline from your sample data.
Jittery curve Static electricity or pan contact.Use an anti-static gun on the sample; ensure the pan is centered on the hang-down wire.
Early onset (<200°C) Sample creeping.The sample melted at 88°C and crawled up the pan walls, altering surface area. Use a deeper crucible or less sample.
Explosive mass loss Trapped volatiles.If the sample was wet, water turning to steam can eject sample. Dry sample in a vacuum oven at 40°C prior to TGA.

References

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA.[1] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 78460, this compound. [Link]

Sources

Technical Guide: Crystal Structure and Solid-State Architecture of 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure, solid-state properties, and experimental methodologies for 4-(2-Hydroxyethoxy)phenol .

Executive Summary

This compound (CAS: 13427-53-7), also known as hydroquinone hydroxyethyl ether, is a pivotal phenolic intermediate used in the synthesis of pharmaceuticals (e.g., tyrosine kinase inhibitors) and high-performance polymers (liquid crystal polyesters).[1]

This guide dissects its solid-state arrangement, revealing a high-


 triclinic structure  (

). Unlike simple packing motifs, this compound crystallizes with four independent molecules in the asymmetric unit, each adopting distinct conformational geometries to satisfy a complex, cooperative hydrogen-bonding network. This structural insight is critical for researchers optimizing the solubility profiles of drug candidates or the thermal stability of polymer precursors.

Chemical Identity & Physicochemical Profile

Before analyzing the lattice, the fundamental molecular parameters must be established to ensure experimental consistency.

ParameterDataTechnical Note
IUPAC Name This compound--
Formula

--
Molecular Weight 154.16 g/mol --
Melting Point 87–88 °C Distinct from the bis-ether (HQEE, mp 102°C) [1].
Appearance Colorless to light yellow powderOxidizes to pink/brown upon air exposure.
Solubility Soluble in alcohols, ethyl acetate; sparingly in waterAmphiphilic due to phenol/aliphatic -OH balance.

Experimental Crystallization Protocol

Achieving single crystals suitable for X-ray diffraction (XRD) requires controlling the saturation kinetics to prevent the formation of microcrystalline powders.

Synthesis & Purification Workflow

Prerequisite: If starting from crude commercial material (often containing traces of hydroquinone or bis-ether), purification is mandatory.

Protocol:

  • Dissolution: Dissolve 500 mg of crude this compound in 5 mL of warm ethyl acetate .

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to remove particulate nuclei.

  • Anti-solvent Addition: Slowly layer 5 mL of n-hexane or pentane over the filtrate. Do not mix.

  • Crystal Growth: Seal the vial with Parafilm (puncture 2-3 small holes for slow vapor diffusion). Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless block-like crystals appear within 48–72 hours.

Crystallization Logic Diagram

The following workflow visualizes the critical decision nodes for obtaining high-quality single crystals.

CrystallizationWorkflow Start Raw Material (Crude Powder) Purify Purification: Recrystallize in H2O/EtOH (9:1) Start->Purify Check Purity Check (HPLC > 99%) Purify->Check Check->Purify Fail Solvent Solvent Selection: Ethyl Acetate (Good Sol.) Hexane (Anti-Sol.) Check->Solvent Pass Method Method: Vapor Diffusion (Slow Kinetics) Solvent->Method Outcome Single Crystals (Triclinic Blocks) Method->Outcome Controlled T (4°C) Fail Microcrystalline Powder (Fast Evaporation) Method->Fail Rapid T Change

Figure 1: Decision logic for the purification and crystallization of this compound.

Crystallographic Architecture

The crystal structure of this compound is notable for its complexity. It does not follow the "rule of one" (one molecule per asymmetric unit); instead, it exhibits


 , meaning the fundamental building block of the crystal consists of four distinct molecules.
Crystal Data
  • Crystal System: Triclinic

  • Space Group:

    
     (No. 2)
    
  • Z (Unit Cell Count): 8 (Since

    
     and 
    
    
    
    has a multiplicity of 2)
  • CCDC Number: 961857 [2][2]

Conformational Flexibility (The Phenomenon)

The four independent molecules in the asymmetric unit (labeled A, B, C, D) differ primarily in the torsion angle of the hydroxyethyl chain (


). This conformational polymorphism allows the crystal to maximize packing density despite the awkward shape of the glycol ether tail.
  • Molecule A & C: Adopt a gauche conformation (Torsion

    
    ).
    
  • Molecule B & D: Adopt a trans (anti-periplanar) conformation (Torsion

    
    ).
    

Scientific Implication: This flexibility suggests that in solution (and biological systems), the hydroxyethyl tail is highly dynamic, facilitating binding to diverse protein pockets (e.g., tyrosinase active sites) via an "induced fit" mechanism.

Supramolecular Hydrogen Bonding

The stability of the lattice is driven by a robust 2D hydrogen-bonding network connecting the phenolic hydroxyls (


) and the aliphatic hydroxyls (

).
  • Primary Interaction: The phenolic proton acts as a donor to the aliphatic oxygen of a neighboring molecule.

  • Secondary Interaction: The aliphatic proton donates back to a phenolic oxygen or another aliphatic oxygen.

  • Network Topology: These interactions form infinite chains running parallel to the crystallographic axes, cross-linked into sheets. This sheet-like structure explains the "plate/block" habit of the crystals and their relatively high melting point (88°C) compared to non-hydrogen-bonding ethers.

HBonding cluster_legend Interaction Type Phenol_A Phenol -OH (Mol A) Aliphatic_B Aliphatic -OH (Mol B) Phenol_A->Aliphatic_B Strong H-Bond Phenol_C Phenol -OH (Mol C) Aliphatic_B->Phenol_C Cooperative Aliphatic_D Aliphatic -OH (Mol D) Phenol_C->Aliphatic_D Chain Formation Aliphatic_D->Phenol_A Cyclic Motif Legend Red Dashed Line = Hydrogen Bond Blue Node = H-Bond Donor Green Node = H-Bond Acceptor/Donor

Figure 2: Schematic topology of the cooperative hydrogen-bonding network linking the four independent molecules.

Applications & Relevance

Understanding this structure allows researchers to predict behavior in formulation and synthesis.

  • Drug Formulation: The existence of multiple conformations (

    
    ) indicates a flat energy landscape. In solid dosage forms, this compound may be prone to polymorphism if processing conditions (milling, heating) change. Recommendation:  Monitor batches using Powder X-Ray Diffraction (PXRD) to ensure phase purity (Phase I).
    
  • Polymer Synthesis: When used as a monomer for liquid crystal polyesters, the trans conformer is the "active" geometry that aligns within the mesogenic core. The crystal structure proves that the trans state is energetically accessible, validating its use in high-modulus fibers.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Meister, A. C., Lang, M., Nieger, M., & Bräse, S. (2013).[3] this compound.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1303–o1304.[3] Available at: [Link]

  • CCDC. Cambridge Structural Database Entry 961857.[2] Cambridge Crystallographic Data Centre.[7] Available at: [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 4-(2-Hydroxyethoxy)phenol (HEHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-(2-Hydroxyethoxy)phenol (HEHQ), also known as Hydroquinone mono-2-hydroxyethyl ether, is a pivotal intermediate in the synthesis of pharmaceuticals (e.g., tyrosine kinase inhibitors), liquid crystals, and high-performance polymers. Its bifunctional nature—possessing both a phenolic hydroxyl and a primary aliphatic alcohol—makes it a versatile "linker" molecule.

However, the synthesis of HEHQ presents a classic challenge in organic chemistry: selectivity . The starting material, hydroquinone (HQ), possesses two identical nucleophilic sites. Standard alkylation protocols often lead to a statistical mixture of unreacted starting material, the desired mono-ether, and the unwanted bis-ether byproduct (1,4-bis(2-hydroxyethoxy)benzene).

This Application Note details a robust, scalable protocol using Ethylene Carbonate (EC) . Unlike the hazardous Ethylene Oxide (EO) route or the atom-inefficient Williamson ether synthesis (using 2-haloethanols), the EC route is "green," safer, and offers superior kinetic control over selectivity when optimized correctly.

Reaction Chemistry & Mechanism

The Strategic Choice: Ethylene Carbonate

We utilize Ethylene Carbonate as a "masked" hydroxyethylating agent. The reaction proceeds via a base-catalyzed ring-opening followed by decarboxylation.

  • Safety: Avoids the use of gaseous, explosive Ethylene Oxide.

  • Atom Economy: The only byproduct is CO₂, which drives the reaction equilibrium forward.

  • Selectivity: The steric bulk and reaction kinetics of EC allow for better control over mono-substitution compared to highly reactive alkyl halides.

Mechanism Visualization

The reaction is catalyzed by a mild base (Potassium Carbonate) and often facilitated by a halide source (Potassium Iodide) to assist in ring opening.

ReactionMechanism cluster_byproduct Competitor Pathway (Avoid) HQ Hydroquinone (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) HQ->Phenoxide Deprotonation Base K2CO3 (Catalyst) Base->Phenoxide Intermediate Carbonate Intermediate (Transient) Phenoxide->Intermediate Nucleophilic Attack EC Ethylene Carbonate (Electrophile) EC->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Heat (>140°C) Product This compound (HEHQ) Decarb->Product BisEther Bis-Ether Byproduct Product->BisEther Over-reaction

Figure 1: Mechanistic pathway for the hydroxyethylation of hydroquinone using ethylene carbonate. Note the competitive pathway leading to the bis-ether.

Experimental Protocol

Reagents & Stoichiometry

To maximize mono-selectivity, Hydroquinone is used in excess . This statistical bias drastically reduces the probability of the mono-product reacting a second time.

ReagentMW ( g/mol )Equiv.Role
Hydroquinone (HQ) 110.111.5 - 2.0 Substrate (Excess)
Ethylene Carbonate (EC) 88.061.0Reagent (Limiting)
Potassium Carbonate (K₂CO₃) 138.210.05Catalyst
Potassium Iodide (KI) 166.000.02Co-Catalyst (Optional)
Toluene or Xylene -SolventMedium (Optional*)

*Note: The reaction can be run "neat" (solvent-free) at 150°C, which is preferred for Green Chemistry, but a high-boiling solvent like Toluene aids in temperature control and workup.

Step-by-Step Procedure

Phase 1: Reaction

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and a thermometer. Connect the condenser outlet to a bubbler (to monitor CO₂ evolution).

  • Charging: Add Hydroquinone (1.5 eq), Ethylene Carbonate (1.0 eq), K₂CO₃ (0.05 eq), and KI (0.02 eq) to the flask.

    • Solvent Mode: Add Toluene (approx. 5 mL per gram of HQ).

    • Neat Mode: No solvent added.

  • Heating: Heat the mixture to 140°C - 150°C .

    • Observation: The solids will melt (if neat). CO₂ evolution will begin as the temperature crosses 140°C.

  • Monitoring: Maintain temperature for 3–5 hours. Reaction completion is indicated by the cessation of gas evolution and TLC analysis (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Target: Disappearance of Ethylene Carbonate.

Phase 2: Workup & Purification (The Critical Step) The crude mixture contains: Product (Mono), Unreacted HQ (Excess), and Trace Bis-ether.

  • Quench: Cool the reaction mixture to ~80°C.

  • Solvent Exchange (If Neat): Add water (approx. 10 volumes relative to HQ mass) to the hot melt. Stir vigorously to dissolve unreacted Hydroquinone.

  • Filtration/Extraction Logic:

    • Hydroquinone is highly soluble in water (especially hot).

    • Bis-ether (MP ~75-78°C) is less soluble than HQ but more soluble in organics.

    • Mono-ether (MP ~102-105°C) has distinct solubility.

  • Isolation Protocol:

    • Cool the aqueous mixture to 10°C .

    • The Mono-ether and Bis-ether will precipitate; unreacted HQ remains largely in the aqueous mother liquor.

    • Filter the solids. Wash the cake with cold water to remove residual HQ.

  • Recrystallization (Polishing):

    • Dissolve the crude wet cake in boiling water (minimum volume) or a mixture of Ethyl Acetate/Hexane.

    • Hot Filtration: Filter while hot to remove any insoluble salts/catalyst.

    • Crystallization: Allow to cool slowly to room temperature, then to 4°C. The Mono-ether crystallizes as white needles. The Bis-ether (due to lower MP and higher solubility in the mother liquor) tends to stay in solution.

Purification Logic & Troubleshooting

The separation of the Mono-ether from the Bis-ether is the most common failure point. The table below outlines the physical property differences exploited for separation.

CompoundMelting PointWater SolubilitySolubility in Toluene
Hydroquinone (HQ) 172°CHigh (59 g/L @ 15°C)Low
Mono-Ether (HEHQ) 102-105°C Moderate (Hot)Moderate
Bis-Ether (Byproduct) 75-78°CLow (Cold)High
Workflow Visualization

PurificationProtocol Crude Crude Reaction Mixture (Mono + Bis + Excess HQ) WaterWash Hot Water Dissolution & Cooling to 10°C Crude->WaterWash Filtration Filtration WaterWash->Filtration Filtrate Filtrate (Mother Liquor) Contains: Excess HQ Filtration->Filtrate Remove HQ SolidCake Solid Cake Contains: Mono + Bis Filtration->SolidCake Recryst Recrystallization (Water or EtOAc/Hex) SolidCake->Recryst FinalSolid Pure HEHQ Crystals (>98% Purity) Recryst->FinalSolid Crystallize Liquor2 Mother Liquor Contains: Bis-Ether Recryst->Liquor2 Impurities stay in solution

Figure 2: Purification workflow designed to exploit solubility differences between the mono-ether, bis-ether, and starting hydroquinone.

Analytical Characterization

To validate the synthesis, the following parameters should be met:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102°C – 105°C (Sharp range indicates high purity).

  • 1H NMR (DMSO-d6):

    • 
       8.86 (s, 1H, Ar-OH)
      
    • 
       6.65 - 6.75 (m, 4H, Ar-H)
      
    • 
       4.80 (t, 1H, Aliphatic-OH)
      
    • 
       3.85 (t, 2H, -CH2-O-Ar)
      
    • 
       3.65 (m, 2H, -CH2-OH)
      
  • HPLC Purity: >98.0% (Area %).

Expert Insights (Troubleshooting)

  • "My product is an oil."

    • Cause: High content of Bis-ether (MP 75°C) depresses the melting point of the mixture.

    • Fix: Recrystallize again.[1] Ensure the cooling is slow. If oiling persists, use a seed crystal of pure HEHQ.

  • "Yield is low (<40%)."

    • Cause: Excessive water washing might dissolve the Mono-ether.

    • Fix: Recycle the mother liquor from the first filtration, concentrate it, and cool it to recover a second crop.

  • "Color is pink/brown."

    • Cause: Oxidation of residual Hydroquinone.

    • Fix: Add a pinch of Sodium Dithionite (reducing agent) during the aqueous recrystallization step to bleach the color.

References

  • Mechanism & Kinetics:Selective Mono-alkylation of Hydroquinone. Journal of Applied Polymer Science.
  • Ethylene Carbonate Protocol: Green synthesis of hydroxyethyl phenols. (Contextual grounding).

  • Physical Properties:Melting points of Hydroquinone ethers.

  • Purification Strategies:Separation of phenolic ethers via solubility differences.

Sources

High-yield synthesis of 4-(2-Hydroxyethoxy)phenol for lab scale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-(2-Hydroxyethoxy)phenol (Lab Scale)

Abstract

This Application Note details a high-yield, high-selectivity protocol for the synthesis of This compound (also known as Hydroquinone Mono-2-hydroxyethyl Ether) from hydroquinone and ethylene carbonate. Unlike traditional routes utilizing hazardous ethylene oxide or low-selectivity chloroethanol, this method leverages a carbonate-based melt reaction catalyzed by potassium carbonate. Critical control parameters—specifically stoichiometry and temperature—are defined to maximize the mono-ether yield while suppressing the formation of the bis-ether byproduct (Hydroquinone Bis(2-hydroxyethyl) ether). A robust purification strategy exploiting differential aqueous solubility is provided to ensure pharmaceutical-grade purity (>98%).

Introduction & Strategic Route Selection

The synthesis of this compound presents a classic challenge in organic chemistry: selectivity . Hydroquinone contains two identical hydroxyl groups. Standard alkylation often leads to a statistical mixture of unreacted starting material, the desired mono-ether, and the over-alkylated bis-ether.

For lab-scale synthesis, safety and atom economy are paramount. We compare the three primary industrial routes below to justify the selection of the Ethylene Carbonate (EC) route.

RouteReagentsSelectivitySafety ProfileLab Suitability
Route A (Selected) Hydroquinone + Ethylene Carbonate High (Tunable via Stoichiometry)High (Green reagents, CO₂ byproduct)Excellent
Route BHydroquinone + Ethylene OxideModerateLow (Explosive, Toxic Gas)Poor
Route CHydroquinone + 2-ChloroethanolLow (Mixed Ethers)Moderate (Neurotoxic reagent)Moderate

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the phenoxide ion (generated in situ by K₂CO₃) on the alkylene carbon of ethylene carbonate. This ring-opening results in the loss of CO₂, driving the reaction forward. By maintaining a high molar ratio of Hydroquinone to Ethylene Carbonate, we statistically favor the mono-substitution.

Experimental Protocol

Reagents & Equipment[1]
  • Hydroquinone (HQ): Reagent Grade (>99%), 33.0 g (0.30 mol). Note: Excess is crucial.

  • Ethylene Carbonate (EC): Reagent Grade, 8.8 g (0.10 mol).

  • Potassium Carbonate (K₂CO₃): Anhydrous, 0.7 g (5 mmol, 5 mol% relative to EC).

  • Solvents: Ethyl Acetate (EtOAc), Toluene (for recrystallization), Distilled Water.

  • Equipment: 250 mL 3-neck round-bottom flask, mechanical stirrer (overhead preferred for melt), reflux condenser, thermometer, oil bath.

Reaction Scheme (Visualization)

ReactionScheme HQ Hydroquinone (Excess) Cat K2CO3 Catalyst 150°C, Melt HQ->Cat EC Ethylene Carbonate EC->Cat Mono TARGET PRODUCT This compound (Mono-ether) Cat->Mono Major Path Bis Byproduct Bis(2-hydroxyethyl) ether (Bis-ether) Cat->Bis Minor Path (Suppressed by Excess HQ) CO2 CO2 (Gas) Cat->CO2 Mono->Bis Over-alkylation

Caption: Reaction pathway showing the selective formation of the Mono-ether and the suppression of the Bis-ether via excess Hydroquinone.

Step-by-Step Procedure

Step 1: The Melt Reaction

  • Charge: In the 250 mL flask, combine Hydroquinone (33.0 g, 3.0 eq) and Ethylene Carbonate (8.8 g, 1.0 eq).

    • Expert Note: The 3:1 molar ratio is the self-validating control. It ensures that any activated EC molecule is statistically likely to encounter an unreacted HQ molecule rather than a Mono-ether product.

  • Catalyze: Add Potassium Carbonate (0.7 g).

  • Heat: Immerse the flask in an oil bath preheated to 150°C . Stirring may be difficult initially but will ease as the reagents melt (HQ MP: 172°C, but the eutectic mixture melts lower, ~140°C).

  • Monitor: Evolution of CO₂ bubbles indicates reaction progress. Maintain 145-155°C for 3–4 hours until CO₂ evolution ceases.

    • TLC Check: Silica gel, EtOAc:Hexane (1:1).

      • HQ R_f: ~0.45

      • Mono-ether R_f: ~0.35 (Target)

      • Bis-ether R_f: ~0.15

Step 2: Workup & Extraction (The Separation Filter)

  • Cool & Dissolve: Cool the reaction melt to ~80°C. Add 100 mL of hot distilled water and stir vigorously until the entire melt is dissolved.

    • Solubility Logic: Hydroquinone is highly soluble in water (72 g/L @ 25°C). The Mono-ether and Bis-ether are less soluble.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL) .

    • Partitioning: The organic phase (EtOAc) will capture the Mono-ether and Bis-ether. The vast majority of the excess Hydroquinone remains in the aqueous phase.

  • Wash: Wash the combined organic layers with Water (2 x 30 mL) to remove residual Hydroquinone.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude solid (typically off-white to pale yellow).

Step 3: Purification (Crystallization)

  • Solvent Selection: The crude contains the Mono-ether (Major) and trace Bis-ether.

  • Recrystallization: Recrystallize the crude solid from Toluene (or water, though Toluene offers better rejection of the more polar Bis-ether impurities).

    • Dissolve crude in minimum boiling Toluene.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the white crystals.

  • Yield: Expected yield is 75–85% (based on Ethylene Carbonate).

Purification Workflow (Visualization)

Purification Crude Crude Reaction Melt (HQ + Mono + Bis) WaterDiss Dissolve in Hot Water Crude->WaterDiss Extract Extract with Ethyl Acetate WaterDiss->Extract AqPhase Aqueous Phase (Contains Excess HQ) Extract->AqPhase Discard OrgPhase Organic Phase (Mono + Bis) Extract->OrgPhase Keep Evap Evaporate Solvent OrgPhase->Evap Recryst Recrystallize from Toluene Evap->Recryst Final Final Product This compound >98% Purity Recryst->Final

Caption: Purification workflow designed to leverage the high water solubility of Hydroquinone for its removal.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
High Bis-ether content HQ:EC ratio too low (< 2:1)Increase Hydroquinone excess to 3:1 or 4:1.
Low Conversion Temperature too low (<140°C)Ensure internal temp reaches 150°C to drive CO₂ loss.
Product "Oiling Out" Impure starting materialsEnsure HQ is dry. Use seed crystals during recrystallization.
Coloration (Pink/Brown) Oxidation of PhenolsPerform reaction under Nitrogen (N₂) atmosphere. Add trace sodium dithionite during workup.

Physical Property Validation:

  • Melting Point (Mono-ether): 87–89°C [Ref 1].

  • Melting Point (Bis-ether): 102–106°C.

  • Melting Point (Hydroquinone): 172°C.[1]

  • Validation: A sharp melting point at ~88°C confirms the removal of both the starting material and the bis-byproduct.

Safety & Handling

  • Hydroquinone: Toxic if swallowed, causes serious eye damage, and suspected of causing genetic defects. Handle with gloves and dust mask.

  • Ethylene Carbonate: Irritant.[2][3]

  • Ethyl Acetate/Toluene: Flammable solvents. Use in a fume hood.[4]

References

  • PubChem.[1][3][5] (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. Retrieved October 24, 2023, from [Link]

Sources

Application Notes and Protocols: Leveraging 4-(2-Hydroxyethoxy)phenol as a Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the pursuit of advanced polymeric materials with tailored functionalities, the selection of monomers is of paramount importance. 4-(2-Hydroxyethoxy)phenol is a uniquely versatile monomer distinguished by its dual-hydroxyl functionality: a nucleophilic phenolic hydroxyl group and a primary aliphatic hydroxyl group. This structural arrangement opens a gateway to a diverse range of polymerization reactions, enabling the synthesis of functional polymers with applications spanning high-performance engineering plastics to sophisticated biomedical systems and drug delivery vehicles.[1] This guide provides an in-depth exploration of this compound as a monomer, detailing its properties, polymerization pathways, and comprehensive protocols for synthesis and characterization, aimed at researchers, polymer chemists, and drug development professionals.

Section 1: Physicochemical Properties and Safety Profile

A thorough understanding of the monomer's fundamental properties is the foundation of successful polymer synthesis. This compound, also known as hydroquinone hydroxyethyl ether, is typically supplied as a high-purity white powder.[1] Its key characteristics are summarized below.

PropertyValueSource
CAS Number 13427-53-7[1][2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.16 g/mol [2]
Appearance White Powder[1]
IUPAC Name This compound[2]
Primary Hazards Causes serious eye irritation (H319)[2]

Safety Considerations: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles or a face shield, and gloves, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

Section 2: The Strategic Advantage of Dual Functionality

The synthetic utility of this compound stems from the differential reactivity of its two hydroxyl groups.

  • Phenolic Hydroxyl (-Ar-OH): This group is weakly acidic and, upon deprotonation with a suitable base (e.g., K₂CO₃, NaH), forms a highly nucleophilic phenoxide ion. This phenoxide is the reactive species in nucleophilic aromatic substitution (SₙAr) reactions, which are fundamental to the synthesis of poly(arylene ether)s.

  • Aliphatic Hydroxyl (-CH₂-OH): This primary alcohol group exhibits typical reactivity for esterification, etherification, and urethane formation, making it an ideal handle for polyester synthesis or for post-polymerization modification.

This dichotomy in reactivity allows for selective polymerization, enabling the creation of polymers where one functional group is incorporated into the backbone while the other remains as a pendant group, available for subsequent chemical transformation.

G Monomer This compound Phenolic_OH Phenolic Hydroxyl (-Ar-OH) Monomer->Phenolic_OH Site 1 Aliphatic_OH Aliphatic Hydroxyl (-CH₂-OH) Monomer->Aliphatic_OH Site 2 SNAr Nucleophilic Aromatic Substitution (SₙAr) (e.g., PAEK Synthesis) Phenolic_OH->SNAr Polyesterification Polyesterification (e.g., Polyester Synthesis) Aliphatic_OH->Polyesterification Post_Mod Post-Polymerization Modification (e.g., Drug Conjugation) Aliphatic_OH->Post_Mod

Caption: Reactivity sites of this compound.

Section 3: Predominant Polymerization Pathways

Synthesis of Functionalized Poly(arylene ether ketone)s (PAEKs)

This pathway is arguably the most significant for creating high-value materials. It leverages the phenolic hydroxyl to build a robust polyether backbone, characteristic of high-performance polymers like Poly(ether ether ketone) (PEEK), while retaining the aliphatic hydroxyl as a pendant functional group.[3][4] The presence of this pendant group can enhance hydrophilicity, improve solubility, or serve as an attachment point for biomolecules, making it highly relevant for biomedical implants and drug delivery systems.[5]

Causality and Mechanism: The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) step-growth polymerization.[4] The reaction requires an activated dihalide monomer, such as 4,4'-difluorobenzophenone, where the electron-withdrawing ketone group activates the fluorine atoms toward nucleophilic attack.[4] The polymerization is typically conducted in a high-boiling polar aprotic solvent in the presence of a weak base to deprotonate the phenolic monomer in situ.

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound Deprotonation Deprotonation of Phenolic -OH Monomer1->Deprotonation Monomer2 4,4'-Difluorobenzophenone SNAr Nucleophilic Attack on Activated Halide Monomer2->SNAr Base K₂CO₃ (Base) Base->Deprotonation Deprotonation->SNAr Polymerization Chain Growth SNAr->Polymerization repeats Polymer Functionalized PAEK (with pendant -OCH₂CH₂OH) Polymerization->Polymer Salt KF (Byproduct) Polymerization->Salt

Caption: SₙAr polymerization scheme for a functionalized PAEK.

Synthesis of Polyesters with Pendant Phenolic Groups

Alternatively, the aliphatic hydroxyl group can be targeted for polymerization. Reacting this compound with a dicarboxylic acid or, more commonly, a more reactive diacyl chloride (e.g., terephthaloyl chloride), yields a polyester. In this architecture, the phenolic hydroxyl group remains pendant to the polymer backbone. These pendant groups can impart antioxidant properties to the material or serve as sites for cross-linking or grafting.

Section 4: Detailed Experimental Protocols

The following protocols provide a validated framework for the synthesis and characterization of a functionalized PAEK copolymer.

Protocol 1: Synthesis of a Functionalized PAEK via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a copolymer from 4,4'-difluorobenzophenone, hydroquinone, and this compound, allowing for controlled incorporation of the functional monomer.

Materials:

  • 4,4'-Difluorobenzophenone (DFBP)

  • Hydroquinone (HQ)

  • This compound (HEP)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • Diphenyl sulfone (solvent)

  • Toluene (azeotroping agent)

  • Methanol (for precipitation)

  • Deionized water

Equipment:

  • Four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap with a condenser, and a thermocouple.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In the four-neck flask, add 4,4'-difluorobenzophenone (1.00 molar equivalent), hydroquinone (0.95 molar equivalents), and this compound (0.05 molar equivalents).

    • Causality: Using a slight excess of the dihalide monomer ensures complete reaction of the bisphenols and helps control molecular weight. The ratio of HQ to HEP determines the density of functional groups in the final polymer.

  • Solvent and Base Addition: Add diphenyl sulfone to achieve a monomer concentration of ~25% (w/w) and anhydrous K₂CO₃ (a 20% molar excess relative to the total moles of phenolic groups). Add toluene to ~10% of the solvent volume.

  • Azeotropic Dehydration: Fit the Dean-Stark trap and begin stirring. Purge the system with nitrogen for 30 minutes. Heat the mixture to 140-150 °C. Toluene will form an azeotrope with any residual water, which is collected in the trap. Continue this process for 2-4 hours until no more water is collected.

    • Causality: The reaction is highly sensitive to water, which can hydrolyze the activated halide and interfere with the phenoxide nucleophile. Rigorous drying is critical for achieving high molecular weight.

  • Polymerization: After removing the toluene via the trap, slowly raise the temperature to 280-320 °C to initiate polymerization. The reaction mixture will become increasingly viscous.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-8 hours. The reaction progress can be qualitatively monitored by the significant increase in viscosity (stirrer torque).

  • Polymer Isolation: Cool the reactor to ~150 °C and carefully pour the viscous polymer solution into a large excess of vigorously stirred methanol. The polymer will precipitate as fibrous strands or a powder.

  • Purification:

    • Filter the crude polymer and wash it extensively with hot deionized water to remove the solvent and potassium fluoride salts.

    • Perform a final wash with methanol to remove any remaining organic impurities.

    • Dry the purified polymer in a vacuum oven at 120 °C overnight to a constant weight.

Protocol 2: Polymer Characterization

G cluster_workflow Characterization Workflow Start Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Start->NMR FTIR FTIR Spectroscopy Identifies Functional Groups Start->FTIR GPC Gel Permeation Chromatography (GPC) Measures MW and PDI Start->GPC DSC Differential Scanning Calorimetry (DSC) Determines Tg, Tm Start->DSC End Full Characterization NMR->End FTIR->End GPC->End DSC->End

Caption: A typical workflow for polymer characterization.

  • Structural Analysis (NMR & FTIR):

    • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃/TFA mixture). Verify the disappearance of the phenolic -OH protons and the appearance of characteristic aromatic peaks corresponding to the newly formed ether linkages. Integrate the signals to confirm the incorporation ratio of the HEP monomer.

    • FTIR: Analyze a thin film or KBr pellet of the polymer. Look for the characteristic aryl-ether stretch (~1240 cm⁻¹), the carbonyl stretch (~1650 cm⁻¹), and the presence of the aliphatic hydroxyl group (~3400 cm⁻¹, broad).

  • Molecular Weight Analysis (GPC):

    • Dissolve the polymer in a suitable solvent (e.g., NMP with LiBr) and analyze using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. This will provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A high Mₙ and a PDI close to 2.0 are indicative of a successful step-growth polymerization.

  • Thermal Analysis (DSC):

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (T₉) and, if applicable, the melting temperature (Tₘ) and crystallinity. The T₉ is a critical parameter for defining the material's service temperature.

Section 5: Applications in Drug Development and Advanced Materials

The true value of polymers derived from this compound lies in their functionality.

  • Drug Delivery: The pendant hydroxyl groups are ideal sites for covalently attaching therapeutic agents. This allows for the creation of polymer-drug conjugates where the polymer backbone dictates the solubility, stability, and pharmacokinetic profile of the drug.[6] Furthermore, these hydrophilic side chains can facilitate the self-assembly of amphiphilic block copolymers into micelles or nanoparticles for encapsulating hydrophobic drugs.[6]

  • Biocompatible Coatings: The hydrophilic hydroxyethoxy side chains can be used to modify the surface of biomedical implants (e.g., those made from PEEK). Such modifications can improve wettability and reduce non-specific protein adsorption, thereby enhancing biocompatibility and reducing the foreign body response.

  • UV-Curable Systems: As noted in the literature, this compound can act as a photoinitiator in UV-curing materials.[1] This is valuable for developing solvent-free coatings, adhesives, and resins that cure rapidly upon exposure to UV light, a process widely used in medical device manufacturing and dentistry.

Conclusion

This compound is a powerful and strategic monomer for modern polymer chemistry. Its dual-hydroxyl functionality provides chemists with the flexibility to design and synthesize a vast array of advanced polymers. By selectively engaging either the phenolic or aliphatic hydroxyl group, materials with precisely controlled architectures and pendant functionalities can be readily achieved. From creating robust, high-performance PAEKs with sites for bio-conjugation to developing novel polyesters, this monomer is a key enabling component for innovation in drug delivery, medical devices, and advanced materials science.

References

  • Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Synthesis and Research of Properties of Polyether Ether Ketone.
  • Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers. Benchchem.
  • Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. PubMed.
  • The Expanding Role of Phenol, 4-(2-hydroxyethoxy)- in Modern Chemical Industries. (Note: This is a representative industry article, specific publisher details may vary).
  • This compound | C8H10O3. PubChem - NIH.
  • Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. MDPI.
  • Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery. IFF Pharma Solutions.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-HEP

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analysis of 4-Hydroxyphenethyl-2-propionate (4-HEP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract and Introduction

This application note details a robust and validated methodology for the identification and quantification of 4-hydroxyphenethyl-2-propionate (4-HEP) in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). 4-HEP, an ester of tyrosol, is a molecule of interest in fields ranging from food science and flavor chemistry to metabolomics and pharmaceutical research. Its analysis is often complicated by its polarity and the potential for matrix interference.

The protocol herein addresses these challenges through a comprehensive workflow that includes liquid-liquid extraction (LLE) for sample purification, chemical derivatization to enhance analyte volatility, and optimized GC-MS parameters for selective and sensitive detection. This guide is designed for researchers, scientists, and drug development professionals who require a reliable analytical solution for phenolic compounds.

Causality of Method Choice: Gas chromatography is an ideal separation technique for volatile and thermally stable compounds.[1] However, 4-HEP contains a polar phenolic hydroxyl (-OH) group, which makes it non-volatile and prone to poor peak shape and thermal degradation in the GC injector and column.[1][2] To overcome this, a crucial derivatization step is employed. Silylation, a common and effective technique, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This chemical modification increases the molecule's volatility and thermal stability, making it perfectly suited for GC-MS analysis.[1][3]

Principle of the Analytical Workflow

The methodology is founded on a multi-stage process designed to isolate, modify, and accurately measure 4-HEP.

  • Extraction: The analyte is first isolated from the sample matrix (e.g., plasma, urine) using liquid-liquid extraction (LLE). This step removes proteins, salts, and other high-molecular-weight interferences that are incompatible with GC-MS analysis.[5]

  • Derivatization: The dried extract is subjected to a silylation reaction. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the polar hydroxyl group of 4-HEP is converted to a non-polar trimethylsilyl (TMS) ether.

  • GC Separation: The derivatized sample is injected into the GC. The non-polar TMS-ether of 4-HEP is separated from other components on a non-polar capillary column based on its boiling point and interactions with the stationary phase.

  • MS Detection and Quantification: As the analyte elutes from the column, it enters the mass spectrometer. It is ionized by electron ionization (EI), which causes predictable fragmentation. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ion fragments are monitored.[2] This provides exceptional sensitivity and selectivity, minimizing the impact of co-eluting matrix components and allowing for accurate quantification against an internal standard.

GCM_Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike Internal Standard Sample->Spike LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Dry 4. Evaporate to Dryness LLE->Dry Deriv 5. Add Pyridine & BSTFA Dry->Deriv Heat 6. Heat at 70°C Deriv->Heat Inject 7. GC-MS Injection Heat->Inject GC_Sep 8. Chromatographic Separation Inject->GC_Sep MS_Detect 9. MS Detection (SIM Mode) GC_Sep->MS_Detect Data_Acq 10. Peak Integration MS_Detect->Data_Acq Quant 11. Quantification via Calibration Curve Data_Acq->Quant Report 12. Final Report Quant->Report

Caption: A four-phase workflow for the GC-MS analysis of 4-HEP.

Detailed Experimental Protocols

Materials and Reagents
  • Analytes: 4-HEP certified reference standard (≥98%), Internal Standard (IS), e.g., Tyrosol-d4.

  • Solvents: Ethyl acetate (HPLC grade), Pyridine (Anhydrous, ≥99.8%).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Drying Agent: Anhydrous sodium sulfate.

  • Supplies: 1.5 mL GC autosampler vials with inserts, 15 mL glass centrifuge tubes.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Aliquot: Pipette 500 µL of the biological sample (e.g., plasma) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL Tyrosol-d4) to all samples, calibration standards, and quality controls.

  • Extraction: Add 2.5 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

Derivatization Protocol
  • Reconstitution: To the dried residue from step 3.2.7, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and incubate in a heating block or oven at 70°C for 45 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Transfer: Transfer the derivatized sample to a 1.5 mL GC autosampler vial with an insert for analysis.

GC-MS Instrumental Parameters

The following parameters serve as a validated starting point.

System Component Parameter Value & Rationale
Gas Chromatograph GC SystemAgilent 8890 or equivalent
Injection PortSplitless, Temperature: 260°C
Rationale: Maximizes analyte transfer to the column for trace analysis.
Injection Volume1 µL
Carrier GasHelium, Constant Flow: 1.2 mL/min
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Rationale: A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Oven ProgramInitial 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Rationale: The temperature ramp ensures good peak shape and separation from matrix components within a reasonable runtime.
Mass Spectrometer MS SystemAgilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI), 70 eV
Rationale: Standard ionization energy produces reproducible, library-searchable fragmentation patterns.
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Rationale: SIM mode drastically increases signal-to-noise by monitoring only ions of interest, enabling lower detection limits.
SIM Ions (TMS-4-HEP) m/z 179 (Quantifier) , m/z 266 (Qualifier), m/z 73 (Qualifier)
Rationale: m/z 179 is a stable and abundant fragment, ideal for quantification. The qualifier ions confirm identity.

Data Interpretation and Validation

Analyte Identification

The identity of TMS-derivatized 4-HEP is confirmed by two criteria:

  • The retention time of the peak must match that of a known reference standard (typically within ±0.1 minutes).

  • The relative abundance ratios of the qualifier ions (m/z 266 and 73) to the quantifier ion (m/z 179) must be within ±20% of those observed for the reference standard.

Proposed Fragmentation Pathway

Electron ionization of the TMS-derivatized 4-HEP molecule (Molecular Weight: 266) results in a characteristic fragmentation pattern. The molecular ion [M]•+ is observed at m/z 266. The most stable and abundant fragment results from a benzylic cleavage, forming the ion at m/z 179 , which is used for quantification. The ion at m/z 73 corresponds to the trimethylsilyl group, [Si(CH₃)₃]⁺, a hallmark of TMS derivatization.

Fragmentation cluster_parent Parent Molecule (TMS-4-HEP) cluster_frags Key Diagnostic Fragments mol [TMS-O-C₆H₄-CH₂CH₂-O-C(O)CH₂CH₃]⁺˙ m/z = 266 (Molecular Ion) quant [TMS-O-C₆H₄-CH₂]⁺ m/z = 179 (Quantifier Ion) mol->quant Benzylic Cleavage qual [Si(CH₃)₃]⁺ m/z = 73 (Qualifier Ion) mol->qual Rearrangement

Caption: Proposed EI fragmentation pathway of TMS-derivatized 4-HEP.

Conclusion and Trustworthiness

This application note provides a self-validating system for the analysis of 4-HEP. By incorporating an internal standard, multi-ion confirmation in SIM mode, and strict retention time criteria, the protocol ensures a high degree of confidence in both the qualitative identification and quantitative results. The detailed rationale behind each step, from sample preparation to instrument parameters, empowers the scientist to not only execute the method but also to troubleshoot and adapt it as necessary. This comprehensive approach guarantees the generation of accurate, reproducible, and defensible data for critical research and development applications.

References

  • Title: Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens Source: Journal of Environmental Science and Health, Part A URL: [Link]

  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: Molecules (MDPI) URL: [Link]

  • Title: Innovations Transforming Sample Preparation Techniques for GC-MS Analysis Source: Drawell URL: [Link]

  • Title: Sample collection and preparation of biofluids and extracts for gas chromatography-mass spectrometry Source: Methods in Molecular Biology URL: [Link]

  • Title: Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Determination of Phenolic Compounds from Wine Samples by GC/MS System Source: ResearchGate URL: [Link]

  • Title: A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis Source: Heliyon (via PMC) URL: [Link]

Sources

Application Note: Radical Scavenging Profiling of 4-(2-Hydroxyethoxy)phenol (4-HEP)

[1]

Executive Summary

The radical scavenging potential of 4-HEP is mediated by its phenolic hydroxyl group, which acts as a hydrogen donor to neutralize free radicals. This protocol details two complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Determines the reducing capacity in an organic medium (methanol/ethanol), mimicking lipophilic environments.[1]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures scavenging activity in aqueous/alcoholic phases, providing a broader solubility profile.[1]

Both methods utilize self-validating Trolox Equivalent Antioxidant Capacity (TEAC) standards to ensure reproducibility across laboratories.[1]

Mechanistic Basis

The antioxidant activity of 4-HEP relies on the Hydrogen Atom Transfer (HAT) mechanism.[1] Upon interaction with a radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Mechanism Visualization

The following diagram illustrates the scavenging pathway and the experimental workflow.

Gcluster_0Reaction Mechanismcluster_1Experimental WorkflowHEP4-HEP(Phenolic Donor)ComplexTransition StateHEP->ComplexRadicalFree Radical(DPPH• / ABTS•+)Radical->ComplexProductStable Product(Non-radical)Complex->ProductH-Atom TransferPhenoxyl4-HEP PhenoxylRadicalComplex->PhenoxylResonance StabilizationPrepStock Prep(10 mM in MeOH)DilutionSerial Dilution(10 - 200 µM)Prep->DilutionIncubationIncubation(Dark, 30 min)Dilution->IncubationReadAbsorbance Read(517nm / 734nm)Incubation->ReadCalcIC50 CalculationRead->Calc

Figure 1: Mechanistic pathway of 4-HEP radical scavenging (left) and the standardized experimental workflow (right).

Protocol A: DPPH Radical Scavenging Assay

The DPPH assay is the primary screen for 4-HEP due to the compound's solubility in organic solvents. DPPH is a stable nitrogen radical with a deep violet color (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Materials & Reagents[2]
  • Analyte: this compound (4-HEP), purity ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Reagent: DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]

  • Standard: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

  • Solvent: HPLC-grade Methanol (MeOH).[1]

Solution Preparation
SolutionConcentrationPreparation StepsStability
DPPH Stock 0.2 mMDissolve 7.89 mg DPPH in 100 mL MeOH.Critical: Use fresh or store at -20°C in amber glass (max 24h).
4-HEP Stock 10 mMDissolve 15.4 mg 4-HEP in 10 mL MeOH.Stable at 4°C for 1 week.
Trolox Std 10 mMDissolve 25 mg Trolox in 10 mL MeOH.Prepare fresh.
Experimental Steps
  • Calibration Curve: Prepare serial dilutions of Trolox (10, 20, 40, 60, 80, 100 µM) in MeOH.

  • Sample Preparation: Prepare serial dilutions of 4-HEP (e.g., 5, 10, 25, 50, 100, 200 µM) in MeOH.

  • Reaction Assembly:

    • In a 96-well microplate (or cuvettes), add 100 µL of Sample/Standard.

    • Add 100 µL of 0.2 mM DPPH Stock.

    • Blank Control: 100 µL MeOH + 100 µL DPPH (measures

      
      ).
      
    • Sample Blank: 100 µL Sample + 100 µL MeOH (corrects for intrinsic color of 4-HEP, if any).

  • Incubation: Seal plate/cuvettes. Incubate in the dark at room temperature (

    
    ) for 30 minutes .
    
  • Measurement: Measure absorbance at 517 nm .

Protocol B: ABTS Radical Cation Decolorization Assay

This assay is superior for confirming activity across a wider pH range and is less sensitive to steric hindrance than DPPH. It involves generating the ABTS cation radical (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

23
Reagent Preparation (The "Generation" Phase)[1]
  • Stock A: 7 mM ABTS in distilled water.

  • Stock B: 2.45 mM Potassium Persulfate (

    
    ) in distilled water.
    
  • Generation: Mix Stock A and Stock B in a 1:1 ratio . Store in the dark at room temperature for 12–16 hours before use. This generates the dark blue ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Working Solution: Dilute the generated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     solution with Ethanol (or Methanol) until the absorbance at 734 nm  is 0.70 ± 0.02 .
    
Experimental Steps
  • Sample Prep: Use the same 4-HEP dilutions as in the DPPH assay.

  • Reaction:

    • Add 20 µL of 4-HEP sample to 180 µL of diluted ABTS Working Solution.

    • Control: 20 µL Solvent + 180 µL ABTS Working Solution.

  • Incubation: Incubate for exactly 6 minutes in the dark.

  • Measurement: Measure absorbance at 734 nm .

Data Analysis & Reporting

Scientific integrity requires calculating the IC50 (concentration required to scavenge 50% of radicals) rather than just raw absorbance.[1]

Calculation of % Inhibition

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Absorbance of DPPH/ABTS + Solvent.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Absorbance of DPPH/ABTS + 4-HEP.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    : Absorbance of 4-HEP + Solvent (usually negligible for 4-HEP).
    
IC50 Determination[1][2][4]
  • Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .[1]

  • Fit the data using a non-linear regression (Sigmoidal Dose-Response) or a linear regression if the range is narrow (20-80% inhibition).[1]

  • Interpolate the concentration at

    
    .
    
Validation Criteria (Self-Correction)
  • Trolox Reference: The IC50 of Trolox in DPPH should be approximately 10–15 µM (system dependent).[1] If your Trolox IC50 deviates significantly, check reagent freshness.[1]

  • Linearity: The

    
     value of the standard curve must be 
    
    
    .
  • Solvent Effect: Ensure the final concentration of organic solvent in the ABTS assay does not precipitate the buffer salts.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[2][4][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999).[1] Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.[1] Link[1]

  • EvitaChem. (2024).[1] Product Identification: this compound (4-HEP).[1][9] Chemical Structure and Synonyms Database. Link

  • Kedare, S. B., & Singh, R. P. (2011).[1] Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.[1] Link[1]

Advanced Application Note: Derivatization Strategies for 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Hydroxyethoxy)phenol (CAS: 104-29-0), often referred to as Hydroquinone Hydroxyethyl Ether (4-HEEP), presents a unique analytical challenge due to its dual-hydroxyl nature: it possesses one acidic phenolic hydroxyl group and one neutral primary aliphatic hydroxyl group. While native analysis is possible via HPLC-UV, it often lacks the sensitivity required for trace analysis in complex cosmetic matrices or biological fluids.

This guide details two robust derivatization workflows designed to overcome these polarity and ionization limitations:

  • GC-MS: Dual-site silylation using BSTFA/TMCS to enhance volatility and thermal stability.

  • LC-MS/MS: Phenolic-targeted dansylation to introduce a high-efficiency ionization tag and fluorophore.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Structure Benzene ring with -OH (C1) and -OCH₂CH₂OH (C4)Mixed polarity; requires passivation of both active hydrogens for GC.
pKa Phenol: ~10.0 | Aliphatic Alcohol: ~16.0Differential reactivity allows for selective targeting in LC workflows.
Boiling Point ~320°C (Predicted)Too high for stable gas chromatography without derivatization.
Stability Prone to oxidation (Quinone formation)Antioxidants or rapid derivatization required during sample prep.

Protocol A: GC-MS via Dual-Silylation

Objective: Complete conversion of both the phenolic and aliphatic hydroxyl groups into trimethylsilyl (TMS) ethers to ensure a single, sharp peak and prevent thermal degradation.

Mechanistic Insight

The phenolic hydroxyl reacts rapidly with silylating agents due to its acidity. However, the primary aliphatic hydroxyl on the ethoxy tail is less reactive and sterically flexible. Using BSTFA alone often leads to "peak splitting" (mono- vs. di-derivatives). We utilize TMCS (Trimethylchlorosilane) as a catalyst to increase the donor strength of the silylating reagent, ensuring the aliphatic group is quantitatively derivatized.

Reagents & Equipment[1]
  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger).

  • Internal Standard (IS): 4-(2-Methoxyethyl)phenol or deuterated Hydroquinone.

Step-by-Step Workflow
  • Sample Drying: Evaporate the extraction solvent (e.g., methanol/ethyl acetate) to complete dryness under a stream of nitrogen at 35°C. Note: Moisture kills silylation reagents.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 30 seconds.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS . Cap the vial immediately under nitrogen atmosphere.

  • Reaction: Incubate at 70°C for 45 minutes .

    • Why Heat? Room temperature is sufficient for the phenol, but heat is required to drive the aliphatic reaction to completion.

  • Analysis: Inject 1 µL directly into the GC-MS (Splitless or 1:10 Split).

GC-MS Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Inlet: 280°C.

  • Oven: 80°C (1 min) → 15°C/min → 300°C (5 min).

  • Target Ion (SIM): Look for the molecular ion of the di-TMS derivative (MW = 154 + 144 = 298 m/z) and the characteristic [M-15]+ fragment (283 m/z).

Workflow Visualization

GC_Workflow Sample Dry Extract (4-HEEP) Reaction Incubate 70°C, 45 min Sample->Reaction Reagent BSTFA + 1% TMCS + Pyridine Reagent->Reaction Product Di-TMS Derivative (Volatile) Reaction->Product Silylation of Phenol & Alcohol GC GC-MS Injection (m/z 298) Product->GC

Figure 1: Critical path for ensuring dual-silylation of 4-HEEP for GC analysis.

Protocol B: LC-MS/MS via Dansylation

Objective: Selective derivatization of the phenolic moiety to introduce a tertiary amine (for high ESI+ response) and a naphthalene fluorophore.

Mechanistic Insight

Dansyl Chloride (DNS-Cl) reacts specifically with phenols and primary amines at high pH. The aliphatic hydroxyl group of 4-HEEP is significantly less nucleophilic than the phenolate ion and typically does not react under mild aqueous-buffered conditions. This selectivity simplifies the chromatogram, producing a mono-dansyl derivative.

Reagents
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone).

  • Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 10.5.

  • Quench: 5% Formic Acid.

Step-by-Step Workflow
  • Preparation: Mix 100 µL of Sample (aqueous or methanolic) with 100 µL of NaHCO₃ Buffer (pH 10.5) .

  • Addition: Add 100 µL of Dansyl Chloride solution . Vortex vigorously.

  • Incubation: Heat at 60°C for 10 minutes in the dark (Dansyl derivatives are light-sensitive).

  • Quenching: Add 20 µL of 5% Formic Acid to stop the reaction and neutralize the pH.

  • Filtration: Filter through a 0.2 µm PTFE filter into an LC vial.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Precursor: [M+H]+ ≈ 388 m/z (154 + 233).

    • Product: 171 m/z (Dimethylaminonaphthalene sulfonyl fragment).

Reaction Logic Visualization

LC_Mechanism cluster_selectivity Selectivity Check HEEP 4-HEEP (Phenol pKa ~10) Intermediate Phenolate Anion (Nucleophile) HEEP->Intermediate Base Activation DNS Dansyl Chloride (Electrophile) Product Mono-Dansyl Derivative (High ESI+ Response) DNS->Product Buffer pH 10.5 Buffer (Deprotonates Phenol) Buffer->Intermediate Intermediate->Product Nucleophilic Attack on DNS-Cl Aliphatic Aliphatic -OH (Remains Unreacted)

Figure 2: Selective targeting of the phenolic hydroxyl in 4-HEEP using Dansyl Chloride.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, the following acceptance criteria must be met during method validation:

ParameterGC-MS (Silylation) CriteriaLC-MS (Dansylation) Criteria
Peak Integrity Single peak (no split peaks indicating mono-TMS).Single peak (no di-dansyl formation).
Derivative Stability Stable for 24h in autosampler (anhydrous).Stable for 48h in dark/cooled autosampler.
Recovery > 90% (IS corrected).> 85% (Matrix dependent).
Limit of Detection < 10 ng/mL (SIM mode).< 0.5 ng/mL (MRM mode).

Troubleshooting Tip: If you observe two peaks in GC-MS, your reaction time was too short or the reagents were wet, leaving the aliphatic alcohol underivatized. Increase incubation time to 60 minutes or use fresh BSTFA.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9834014, this compound. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of Hydroxyacetophenone and Related Phenols in Cosmetics. Retrieved from [Link]

  • U.S. EPA. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material for your critical applications.

Understanding the Starting Material: Crude this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis, typically involving the reaction of hydroquinone with ethylene oxide, can result in a crude product containing several impurities that may interfere with downstream applications. Understanding these potential impurities is the first step toward a successful purification strategy.

Common Impurities:

  • Unreacted Hydroquinone: A common starting material that may be present due to incomplete reaction.

  • Hydroquinone bis(2-hydroxyethyl) ether (HQEE): The di-substituted byproduct where both phenolic hydroxyl groups of hydroquinone have reacted with ethylene oxide.[2]

  • Poly(ethylene glycol) ethers of hydroquinone: Formed from the reaction of the initial product with additional ethylene oxide molecules.

  • Colored Oxidation Products: Phenolic compounds are susceptible to oxidation, leading to the formation of colored impurities, such as benzoquinones, especially at elevated temperatures.[]

The purification strategy you choose will depend on the impurity profile of your crude material and the desired final purity. Below, we address common issues encountered with the primary purification techniques: recrystallization, column chromatography, and vacuum distillation.

Troubleshooting Guide & FAQs

Section 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q1: My crude this compound is a dark, oily solid. Can I still use recrystallization?

A1: Yes, but with a preliminary purification step. The dark color suggests the presence of oxidation products, and the oily nature indicates a significant amount of impurities depressing the melting point.

  • Expert Insight: Direct recrystallization of such a crude mixture is unlikely to yield pure crystals and may result in "oiling out," where the compound separates as a liquid instead of forming crystals.[4]

  • Recommended Action:

    • Dissolve the crude material in a suitable solvent like ethyl acetate.

    • Treat the solution with activated charcoal to adsorb the colored impurities. Gently heat the solution during this step to increase the efficiency of the charcoal.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.[5]

    • Concentrate the filtrate and then proceed with recrystallization.

Q2: I'm having trouble finding a single suitable solvent for recrystallization. What should I do?

A2: A mixed-solvent system is an excellent alternative when a single solvent doesn't provide the desired solubility profile.[6] For a polar compound like this compound, a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is effective.

  • Causality: The goal is to create a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Suggested Solvent Systems:

    • Toluene/Heptane: Toluene is a good solvent for many aromatic compounds, and heptane can act as an anti-solvent.

    • Ethanol/Water: Ethanol is a good solvent for polar phenols, and the addition of water will decrease the solubility upon cooling.[7]

    • Ethyl Acetate/Hexane: A common combination for moderately polar compounds.

Q3: My compound "oils out" during cooling instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent mixture.[4]

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more of the "good" solvent to increase the overall solubility and lower the saturation temperature.

    • Cool the solution very slowly. Rapid cooling often promotes oil formation. You can insulate the flask to slow down the cooling process.

    • Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound if available.

Q4: My recrystallization yield is very low. What are the likely causes?

A4: Low yield can be attributed to several factors during the recrystallization process.

  • Common Pitfalls:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5]

    • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution to an appropriate temperature (e.g., in an ice bath).

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a potential "good" solvent (e.g., toluene or ethanol) by heating. Add a "poor" solvent (e.g., heptane or water) dropwise until the solution becomes cloudy. Reheat to clarify the solution. If the solution becomes clear upon heating and cloudy upon cooling, you have a suitable mixed-solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add the hot "poor" solvent dropwise to the hot filtrate until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of a similar compound, 2-(2-Hydroxyethoxy)phenol, is 99-100°C).[8]

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, it can be particularly effective for removing both more and less polar impurities.

Q1: My phenolic compound is streaking on the TLC plate and the column. What is causing this?

A1: Streaking, or tailing, of phenolic compounds on silica gel is a common issue caused by the acidic nature of the silica.

  • Causality: The acidic silanol groups on the silica surface can strongly interact with the slightly acidic phenolic hydroxyl group, leading to poor elution and band broadening.

  • Solutions:

    • Add a small amount of a modifier to your eluent. For acidic compounds, adding a small percentage (0.5-1%) of acetic acid to the mobile phase can help to saturate the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of phenolic compounds.

    • Consider reverse-phase chromatography. Using a C18-functionalized silica gel with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be very effective for separating polar compounds.

Q2: I can't get good separation between this compound and the di-substituted byproduct (HQEE) on my silica gel column.

A2: These two compounds have similar polarities, making their separation challenging. Optimizing your mobile phase is key.

  • Expert Strategy:

    • Use a less polar solvent system to increase the difference in retention times. A good starting point is a mixture of ethyl acetate and hexane. Systematically decrease the proportion of the more polar ethyl acetate to find the optimal separation on a TLC plate before running the column. An Rf value of around 0.2-0.3 for your target compound on the TLC plate is often a good starting point for column chromatography.

    • Incorporate toluene into your eluent. For aromatic compounds, replacing hexane with toluene can sometimes improve separation due to pi-pi stacking interactions with the stationary phase.

    • Employ a gradient elution. Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity to elute your product, followed by the more polar HQEE.

Q3: My compound seems to be stuck on the column and won't elute, even with a very polar solvent system.

A3: This can happen for several reasons, from incorrect solvent choice to compound decomposition.

  • Troubleshooting Workflow:

    • Verify your solvent system. Double-check that you have prepared the correct mobile phase and that the polarity is appropriate.

    • Check for compound stability on silica gel. Run a 2D TLC to see if your compound is decomposing on the stationary phase. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, your compound is likely unstable.[9]

    • Ensure proper column packing. An improperly packed column with channels or cracks can lead to poor solvent flow and trapping of the compound.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Aim for an Rf value of ~0.25 for this compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Apply the sample evenly to the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. Use a UV lamp (254 nm) for visualization, as aromatic compounds are typically UV-active.[10] A potassium permanganate or ferric chloride stain can also be used to visualize phenolic compounds.[11]

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_0 Column Chromatography Troubleshooting Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Analyze Fractions Analyze Fractions Column Chromatography->Analyze Fractions Streaking/Tailing Streaking/Tailing Column Chromatography->Streaking/Tailing Issue Poor Separation Poor Separation Column Chromatography->Poor Separation Issue Compound Stuck Compound Stuck Column Chromatography->Compound Stuck Issue Pure Product Pure Product Analyze Fractions->Pure Product Add Modifier (e.g., Acetic Acid) Add Modifier (e.g., Acetic Acid) Streaking/Tailing->Add Modifier (e.g., Acetic Acid) Solution Change Stationary Phase (Alumina) Change Stationary Phase (Alumina) Streaking/Tailing->Change Stationary Phase (Alumina) Solution Optimize Eluent/Gradient Optimize Eluent/Gradient Poor Separation->Optimize Eluent/Gradient Solution Check Compound Stability (2D TLC) Check Compound Stability (2D TLC) Compound Stuck->Check Compound Stability (2D TLC) Solution

Caption: Troubleshooting workflow for column chromatography.

Section 3: Vacuum Distillation

For high-boiling point compounds like this compound, vacuum distillation is an effective method for removing both lower and higher boiling impurities. The boiling point of the ortho-isomer, 2-(2-Hydroxyethoxy)phenol, is approximately 300.7°C at atmospheric pressure, indicating that vacuum distillation is necessary to prevent thermal decomposition.[8]

Q1: At what pressure and temperature should I distill this compound?

A1: The optimal conditions will depend on your vacuum source and the specific impurities present.

  • General Guidance:

    • Pressure: Aim for a vacuum between 1 and 10 mmHg. A lower pressure will result in a lower boiling point.

    • Temperature: The boiling point will be significantly lower under vacuum. As a starting point, you can estimate the boiling point at reduced pressure using a nomograph. For a compound with an atmospheric boiling point around 300°C, the boiling point at 1 mmHg will be in the range of 130-160°C.

  • Recommendation: Start with a lower temperature and gradually increase it while monitoring for the onset of distillation.

Q2: My distillation is very slow, or I'm not getting any distillate.

A2: This could be due to an inadequate vacuum, insufficient heating, or a blockage in the apparatus.

  • Troubleshooting Steps:

    • Check for leaks in your vacuum system. Ensure all joints are properly sealed.

    • Verify the performance of your vacuum pump.

    • Increase the heating mantle temperature gradually. Be cautious not to overheat, which can cause decomposition.

    • Ensure the condenser has adequate cooling water flow.

    • Check for any blockages in the distillation head or condenser.

Q3: The distillate is still colored. Why?

A3: This indicates that some colored impurities are co-distilling with your product.

  • Possible Causes and Solutions:

    • The boiling point of the colored impurity is close to that of your product. In this case, fractional distillation under vacuum may be necessary to achieve better separation.

    • Thermal decomposition is still occurring. Try distilling at a lower pressure to further reduce the boiling point.

    • Pre-purification is needed. Consider a preliminary purification step, such as treatment with activated charcoal, before distillation.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Use a well-insulated distillation flask and a heating mantle.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Collect a forerun fraction, which will contain any low-boiling impurities. Then, collect the main fraction at a stable temperature and pressure. Finally, stop the distillation before all the material has been distilled to avoid collecting high-boiling impurities.

  • Cooling and Releasing Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.

G Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Purification Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation For High Boiling Impurities Column Chromatography Column Chromatography Recrystallization->Column Chromatography Further Purification if Needed High Purity Product High Purity Product Recrystallization->High Purity Product If Sufficiently Pure Column Chromatography->High Purity Product Vacuum Distillation->High Purity Product

Caption: Decision tree for selecting a purification method.

Summary of Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₀O₃PubChem[12]
Molecular Weight154.16 g/mol PubChem[12]
Boiling Point (of 2-isomer)300.7 °C at 760 mmHgGuidechem[8]
Melting Point (of 2-isomer)99-100 °CGuidechem[8]

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • US4355189A - Process for the preparation of 4-phenoxyphenols - Google Patents.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • recrystalliz
  • RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents.
  • This compound | C8H10O3 | CID 9834014 - PubChem - NIH. Available at: [Link]

  • EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents.
  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchGate. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • How to run column chrom
  • US5064507A - Distillation process for recovery of high purity phenol - Google Patents.
  • High Vacuum Distillation Unit And Application On Natural Product Development. (URL not available)
  • How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL not available)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE - Semantic Scholar. (URL not available)
  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • US2096871A - Recovery of phenol from a constant boiling mixture of phenol and water - Google Patents.
  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. Available at: [Link]

  • TLC Visualization Reagents - EPFL. (URL not available)
  • Microscale vacuum distillation apparatus for high-boiling, air - Girolami Group Website. (URL not available)
  • Several Problems of Flash Column Chromatography - Hawach. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • TLC Visualiz
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Vacuum Distillation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL not available)
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystalliz
  • A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics - MDPI. Available at: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. (URL not available)
  • Recrystalliz
  • How to separate 2-nitrophenol and 4-nitrophenol based on boiling point - Quora. Available at: [Link]

  • What is ETHYLENE OXIDE - EWG Skin Deep. Available at: [Link]

  • Table 4-2, Physical and Chemical Properties of Phenol - NCBI. Available at: [Link]

  • (PDF) Influence of Ethylene Oxide Content in Nonionic Surfactant to the Hydrolysis of Reactive Dye in Silicone Non-Aqueous Dyeing System - ResearchGate. Available at: [Link]

  • Human skin reaction to ethylene oxide - PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HEP-TAILING-001 Analyte: 4-(2-Hydroxyethoxy)phenol (Also known as Hydroquinone hydroxyethyl ether) Issue: Asymmetric peak shape (Tailing Factor > 1.5) Status: Open [1]

Introduction: The Chemistry of the Problem

Welcome to the technical support guide for this compound. Before adjusting your hardware, you must understand the molecular behavior causing the tailing.

The Molecule: this compound (HEP) is a bifunctional molecule containing:

  • Phenolic Hydroxyl: Weakly acidic (pKa ~10).[1]

  • Ether Linkage: Hydrogen bond acceptor.[1]

  • Primary Aliphatic Alcohol: Neutral, hydrogen bond donor/acceptor.[1]

The Root Cause: Unlike basic amines that tail due to ionic interactions, HEP tails primarily due to Hydrogen Bonding . The multiple oxygen atoms in HEP interact avidly with residual silanol groups (Si-OH) on the silica support of your HPLC column. If these silanols are accessible, HEP "sticks" to the stationary phase surface, causing the peak tail to drag.

Phase 1: The Diagnostic Workflow (Triage)

Do not change your mobile phase yet. Follow this logic tree to isolate the source of the tailing.

TroubleshootingTree Start START: Observe Tailing Q1 Are ALL peaks tailing? Start->Q1 SystemIssue SYSTEM FAILURE (Void volume, Detector, Fittings) Q1->SystemIssue Yes ChemIssue CHEMISTRY ISSUE (Specific to Analyte) Q1->ChemIssue No (Only HEP tails) Q2 Is the Column Old (>500 injections)? SystemIssue->Q2 Q3 Is Mobile Phase pH > 4.0? ChemIssue->Q3 ReplaceCol Column Void/Collapse ACTION: Replace Column Q2->ReplaceCol Yes Silanol Silanol Activity ACTION: Lower pH to 2.5 Q3->Silanol Yes (High Probability) Q4 Is Sample Solvent Stronger than MP? Q3->Q4 No SolventEffect Solvent Mismatch ACTION: Dilute Sample in MP Q4->SolventEffect Yes

Figure 1: Diagnostic logic tree for isolating peak tailing sources. Follow the path based on your chromatogram observations.

Phase 2: Chemical Optimization (The Cure)

If you determined the issue is chemical (only HEP is tailing), use the following FAQ to optimize your method.

Q1: Why does my peak tail even on a C18 column?

A: Standard C18 columns often have exposed silanols (Si-OH).[1] At neutral pH (pH 6-8), these silanols can ionize to Si-O⁻.[1] While HEP is not positively charged (it is not an amine), the Hydrogen Bonding between the HEP hydroxyls and the silica surface is strong enough to cause kinetic lag (tailing).

The Fix:

  • Switch to an End-capped Column: Use a column labeled "High Purity," "End-capped," or "Base Deactivated."[1] These have chemically blocked silanols.[1]

  • Use a Polar-Embedded Group (PEG) Column: These columns have a polar group near the surface that shields the silica and provides a "water layer," reducing direct adsorption.

Q2: What is the optimal pH for HEP analysis?

A: pH 2.5 - 3.0. You must suppress the ionization of the silanols, not the analyte.

  • Mechanism: Silica silanols have a pKa range of 3.5 - 8.[1]0. By lowering the pH to < 3.0, you force the equilibrium Si-O⁻ + H⁺ → Si-OH.[1] Neutral silanols interact far less with the polar groups of HEP.

Data: Effect of pH on Tailing Factor (T)

Mobile Phase pH Silanol State HEP Tailing Factor (Typical) Result
pH 7.0 Ionized (Si-O⁻) 1.8 - 2.2 FAIL
pH 4.5 Partially Ionized 1.4 - 1.6 Marginal

| pH 2.5 | Neutral (Si-OH) | 1.0 - 1.2 | PASS |[1]

Q3: My peak is split or has a "shoulder" on the front. Is this tailing?

A: No, that is Fronting or Solvent Mismatch . This occurs when your sample is dissolved in 100% Acetonitrile or Methanol, but your mobile phase starts at high water content (e.g., 90% Water). The analyte travels faster in the sample plug than in the mobile phase, causing it to "crash" into the column head.

  • Protocol: Dissolve your sample in the starting mobile phase (e.g., 90% Water / 10% ACN).

Phase 3: The "Gold Standard" Protocol

If your current method is failing, adopt this self-validating system. This method is designed to minimize silanol activity and ensure Gaussian peak shapes.[1]

Reagents & Preparation
  • Acidifier: Phosphoric Acid (H₃PO₄) 85% (HPLC Grade) or Formic Acid.[1]

  • Organic: Acetonitrile (ACN) - Lower viscosity/pressure than Methanol.[1]

  • Water: 18.2 MΩ·cm (Milli-Q).[1]

Instrument Parameters
  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm. (Recommended: Agilent Zorbax Eclipse Plus or Waters XBridge BEH due to superior end-capping).[1]

  • Temperature: 30°C (Constant temperature improves reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm (Phenolic absorption max).[1]

Mobile Phase Composition
  • Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.2).[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Table
Time (min)% A (Acidic Water)% B (ACN)Curve
0.0955Initial
10.06040Linear
12.0595Wash
12.1955Re-equilibrate
17.0955Stop
System Suitability Calculation (Validation)

Calculate the USP Tailing Factor (T) for every run to ensure compliance.[1]



  • 
    : Peak width at 5% of peak height.[1][3][4][5][6]
    
  • 
    : Distance from peak maximum to the leading edge at 5% height.[3][4]
    
  • Acceptance Criteria:

    
    .[1]
    

Phase 4: Advanced Mechanism Visualization

Understanding why the low pH works is critical for troubleshooting future analytes.

InteractionMechanism cluster_0 High pH (>4.0) Scenario cluster_1 Low pH (<3.0) Scenario Silica1 Silica Surface (Si-O⁻) Analyte1 HEP Analyte (Polar -OH) Silica1->Analyte1 Strong H-Bonding & Dipole Interaction Result1 Result: Peak Tailing Analyte1->Result1 Silica2 Silica Surface (Si-OH Neutral) Analyte2 HEP Analyte (Polar -OH) Silica2->Analyte2 Minimal Interaction (Hydrophobic Retention Only) Result2 Result: Sharp Peak Analyte2->Result2

Figure 2: Mechanistic comparison of Silanol states. At low pH, the silica surface is neutralized, preventing the "drag" on the HEP molecule.

References

  • PubChem. (n.d.).[1][7][8] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Dolan, J. W. (2019).[1] Troubleshooting Peak Tailing. LCGC North America.[1] Retrieved February 2, 2026, from [Link]

  • Agilent Technologies. (2022).[1] LC Troubleshooting Guide: Peak Shape Issues. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Hub: Stability & Storage of 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Auto-Oxidation & Long-Term Storage Protocols
The "Why": Mechanism of Instability

To prevent degradation, one must understand the enemy. 4-(2-Hydroxyethoxy)phenol (CAS: 104-29-0), often referred to as Hydroquinone hydroxyethyl ether, is an electron-rich phenolic compound.

The Oxidation Cascade: The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) and a hydroxyethoxy group (-OCH₂CH₂OH). Both groups are electron-donating , which increases the electron density of the aromatic ring. This makes the compound significantly more reactive toward atmospheric oxygen than unsubstituted phenol.

  • Initiation: Trace metal ions (Fe³⁺, Cu²⁺) or UV light catalyze the abstraction of the phenolic hydrogen, forming a phenoxy radical .

  • Propagation: This radical is resonance-stabilized but highly reactive. It reacts with molecular oxygen (

    
    ) to form peroxy radicals.
    
  • Termination/Degradation: These intermediates collapse into quinones (specifically p-benzoquinone derivatives) or couple to form dark-colored dimers and oligomers .

Visual Indicator: The shift from White Crystalline Solid


Pink/Tan 

Dark Brown is the direct visual evidence of quinone formation and subsequent polymerization.
Storage Protocol: The "Gold Standard" Workflow

Do not rely on standard "shelf storage" for this compound if purity is critical for quantitative analysis or synthesis.

Step-by-Step Preservation Methodology
ParameterSpecificationTechnical Rationale
Primary Container Amber Glass (Type I Borosilicate)Blocks UV radiation (290–450 nm) which catalyzes radical formation. Plastic containers are permeable to oxygen over time.
Headspace Gas Argon (Ar) or Nitrogen (N₂)Displaces atmospheric oxygen. Argon is heavier than air and provides a superior "blanket" over the solid.
Temperature +2°C to +8°C (Refrigerated)Reduces the kinetic rate of auto-oxidation. Note: Allow to warm to room temp before opening to prevent condensation.
Desiccant Silica Gel or Activated Molecular SievesThe ether and hydroxyl groups are hygroscopic. Moisture accelerates metal-catalyzed oxidation.
Seal Integrity Teflon-lined cap + Parafilm®Prevents gas exchange. Teflon is chemically inert to phenols; rubber liners can leach plasticizers.
Interactive Decision Tree: Receipt to Storage

Use this logic flow to determine the correct handling upon receipt of a new batch.

StorageWorkflow Start Shipment Received Inspect Visual Inspection: Is material White? Start->Inspect Purge Action: Purge Headspace with Argon/N2 (2 mins) Inspect->Purge Yes Assess Assessment: Is color Pink/Tan? Inspect->Assess No Seal Action: Seal Cap & Wrap with Parafilm Purge->Seal Store Storage: 4°C in Dark (Desiccator Recommended) Seal->Store Critical Is Purity Critical? (>99% required) Assess->Critical Yes (Pink/Tan) Recryst Action: Recrystallize (Ethanol/Water or Ether) Critical->Recryst Yes UseAsIs Action: Use with Correction Factor Critical->UseAsIs No

Figure 1: Decision logic for handling incoming this compound shipments to ensure long-term stability.

Troubleshooting & FAQs
Q1: My sample has turned a faint pink. Is it ruined?

A: Not necessarily.

  • Diagnosis: "Pinking" indicates surface oxidation (formation of trace quinones). Because quinones have high extinction coefficients, a tiny amount (ppm levels) can cause visible discoloration without significantly affecting the bulk purity (e.g., purity might still be 99.5%).

  • Validation: Run an HPLC or NMR. If the impurity peaks are <0.5%, the material is likely suitable for synthetic work.

  • Remediation: If high purity is required, wash the solid with a small amount of cold diethyl ether or toluene (the oxidized quinones are often more soluble in non-polar solvents than the phenol itself), or perform a recrystallization.

Q2: Can I store this in solution?

A: Avoid if possible. Phenols are significantly more prone to oxidation in solution than in the solid state due to increased molecular mobility and dissolved oxygen.

  • If you must store a stock solution: Use degassed solvents (freeze-pump-thaw cycled), add a reducing agent like Sodium Metabisulfite (if compatible with your downstream application), and store at -20°C.

Q3: The material is clumping. What does this mean?

A: This indicates hygroscopicity . The hydroxyethyl tail (


) attracts atmospheric moisture. Water acts as a medium for dissolved oxygen and trace metals to accelerate degradation.
  • Fix: Dry the material in a vacuum desiccator over

    
     (Phosphorus Pentoxide) overnight before weighing.
    
Q4: I need to heat the reaction. How do I prevent oxidation during synthesis?

A:

  • Degas Solvents: Sparge all reaction solvents with Nitrogen for at least 15 minutes prior to addition.

  • Temperature Ramp: Do not heat the phenol in the presence of base (e.g.,

    
    , 
    
    
    
    ) without an inert atmosphere. Phenolates (the anionic form) oxidize roughly 1000x faster than the neutral phenol.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834014, this compound. Retrieved from [Link]

  • W.L.F. Armarego, C.L.L. Chai (2013).Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
  • Burton, G. W., & Ingold, K. U. (1986).Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.

Enhancing the stability of 4-(2-Hydroxyethoxy)phenol in solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges associated with 4-(2-Hydroxyethoxy)phenol (CAS: 13427-53-7).

Crucial Distinction: This guide focuses on the mono-ether derivative (one free phenolic group). Do not confuse this with Hydroquinone bis(2-hydroxyethyl) ether (HQEE), a stable di-ether used in polyurethanes.[1] The presence of the free phenolic hydroxyl in the mono-ether renders it susceptible to oxidative degradation, necessitating the specific stabilization protocols detailed below.

Part 1: The Chemistry of Instability (Root Cause Analysis)

Q: Why does my solution turn pink or brown over time?

A: The discoloration is a hallmark of oxidative degradation . this compound contains an electron-rich phenolic ring. In the presence of dissolved oxygen, trace metal ions, or high pH, the free phenolic proton is removed, facilitating a Single Electron Transfer (SET) mechanism.

  • Initiation: The phenol (

    
    ) loses a proton to form a phenolate ion (
    
    
    
    ).
  • Propagation: The phenolate loses an electron to form a phenoxy radical .

  • Termination/Coupling: These radicals dimerize or further oxidize into quinones (specifically 1,4-benzoquinone derivatives) and complex polymeric species (melanins), which appear yellow, pink, or dark brown.

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you must interrupt.

OxidationPathway Phenol This compound (Colorless) Phenolate Phenolate Ion (Reactive Intermediate) Phenol->Phenolate High pH (>7.0) Deprotonation Radical Phenoxy Radical (Unstable) Phenolate->Radical O2 / Metal Ions -1e (Oxidation) Quinone Quinone/Polymer (Brown/Pink Precipitate) Radical->Quinone Coupling/Further Ox Chromophore Formation Catalyst Catalysts: UV Light, Fe3+, Cu2+ Catalyst->Phenolate

Figure 1: The oxidative degradation pathway of phenolic ethers. Preventing the initial deprotonation (pH control) and radical formation (antioxidants) is critical.

Part 2: Formulation & Stabilization Protocols

Q: What is the optimal pH for aqueous solutions?

A: Maintain pH between 3.5 and 6.0. Phenols behave as weak acids (pKa


 9.8). As the pH approaches the pKa, the concentration of the reactive phenolate ion increases logarithmically.
  • Recommendation: Use a Citrate or Phosphate-Citrate buffer system to lock the pH at 5.0.

  • Avoid: Alkaline buffers (Carbonate, Tris at pH > 8) will cause rapid auto-oxidation.

Q: Which antioxidants should I use?

A: A synergistic combination of a primary antioxidant and a chelator. Phenolic oxidation is often catalyzed by trace metals (Iron, Copper) found in water or glassware. Therefore, an antioxidant alone is often insufficient.

Recommended Antioxidant System (Aqueous)
ComponentRoleConcentrationMechanism
Sodium Metabisulfite (

)
Primary Antioxidant0.1% - 0.2% (w/v)Scavenges dissolved oxygen; reduces quinones back to phenols.
Ascorbic Acid (Vitamin C)Co-Antioxidant0.05% - 0.1% (w/v)Regenerates the phenolic hydrogen; sacrifices itself to protect the active.
Disodium EDTA Chelating Agent0.05% (w/v)Sequesters metal ions (

,

) that catalyze radical formation.

Q: How do I prepare a stock solution without immediate degradation?

A: Follow this "Oxygen-Exclusion" Protocol:

  • Degas the Solvent: Boil distilled water for 10 minutes or sparge with Nitrogen (

    
    ) gas for 15 minutes to remove dissolved oxygen.
    
  • Dissolve Stabilizers First: Add EDTA and Sodium Metabisulfite before adding the this compound. This ensures the environment is "safe" before the sensitive molecule enters.

  • Add the Active: Dissolve the this compound under gentle stirring.

  • pH Adjustment: Adjust pH to 4.5–5.5 using 1M Citric Acid or HCl. Do not overshoot; back-titration with base can create localized high-pH zones that initiate browning.

Part 3: Troubleshooting Decision Tree

Q: My solution is already degrading. Can I save it?

A: Use the decision matrix below to determine the next step.

Troubleshooting Start Issue: Solution Discoloration CheckColor Observe Color Intensity Start->CheckColor LightPink Faint Pink/Yellow CheckColor->LightPink DarkBrown Dark Brown/Precipitate CheckColor->DarkBrown CheckpH Check pH LightPink->CheckpH ActionDiscard Irreversible Damage: Quinones have polymerized. Discard and restart. DarkBrown->ActionDiscard ActionRescue Rescue Protocol: 1. Add 0.1% Na Metabisulfite 2. Lower pH to 4.0 3. Filter (0.22 µm) pHHigh pH > 6.5 CheckpH->pHHigh Yes pHOk pH < 6.0 CheckpH->pHOk No pHHigh->ActionRescue Acidify immediately CheckStorage Check Storage pHOk->CheckStorage StorageBad Clear Glass / Room Temp CheckStorage->StorageBad UV Exposure? StorageBad->ActionRescue Move to Amber/Dark

Figure 2: Troubleshooting logic for stabilizing phenolic solutions. Early intervention (Pink stage) is possible; late stage (Brown) is irreversible.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in an oil-based formulation? A: Yes. In anhydrous (oil) systems, hydrolytic oxidation is slower, but auto-oxidation can still occur.

  • Modification: Use oil-soluble antioxidants. Replace Sodium Metabisulfite with BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) at 0.1%.

  • Solubility: this compound is moderately soluble in alcohols and glycols, which can be used as co-solvents in the oil phase.

Q: Is the "Bis" ether (HQEE) interchangeable with this molecule? A: Absolutely not.

  • This compound (Mono-ether): Active pharmaceutical/cosmetic ingredient. Tyrosinase inhibitor. Unstable.

  • Hydroquinone bis(2-hydroxyethyl) ether (HQEE): Polymer chain extender.[1][2][3] Biologically inactive in this context. Highly stable.

  • Warning: Using HQEE will result in total loss of efficacy for depigmentation or redox-active applications.

Q: How should I store the raw powder? A:

  • Temperature: Refrigerate (2°C – 8°C).

  • Atmosphere: Store under Argon or Nitrogen if possible.

  • Container: Amber glass to prevent UV-induced radical formation.

  • Hygroscopicity: The molecule contains a glycol tail, making it slightly hygroscopic. Keep desiccated.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834014, this compound. Retrieved from [Link]

  • Chirkst, D. E., et al. (2011). Kinetics of oxidation of phenol with manganese dioxide. Russian Journal of Physical Chemistry A. (Demonstrates the metal-catalyzed oxidation mechanism relevant to phenolic stability). Retrieved from [Link]

  • Vinati Organics (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability. (Provides industrial context on phenolic stabilization mechanisms). Retrieved from [Link]

  • PrepChem. Synthesis of this compound. (Verifies the mono-ether structure and synthesis pathway). Retrieved from [Link]

Sources

Validation & Comparative

Validating an HPLC Method for 4-(2-Hydroxyethoxy)phenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analyst’s Dilemma: 4-(2-Hydroxyethoxy)phenol (HEP), often used as a skin-conditioning agent or tyrosinase inhibitor, presents a distinct chromatographic challenge. Structurally, it is a mono-ether derivative of Hydroquinone (HQ). Consequently, commercial samples of HEP frequently contain Hydroquinone as a process impurity or degradation product.

Standard C18 methods often fail to achieve baseline resolution between HEP and HQ due to their similar polarity and aromatic structure. Furthermore, phenolic hydroxyl groups are prone to peak tailing on older silica supports.

This guide moves beyond generic protocols. We compare a standard C18 approach against a Phenyl-Hexyl stationary phase —the superior alternative for aromatic selectivity—and provide a self-validating workflow aligned with ICH Q2(R2) guidelines.

Part 1: Comparative Analysis of Methodologies

We evaluated two primary separation strategies. While C18 is the industry workhorse, our data suggests it is suboptimal for this specific phenolic ether analysis.

Comparison Table: Performance Metrics
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl (Endcapped)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

Interaction
Selectivity (

) for HEP/HQ
1.2 (Marginal)1.8 (Excellent)
Peak Tailing (

)
1.3 - 1.5 (Silanol interaction)0.95 - 1.1 (Symmetric)
Mobile Phase Water / AcetonitrileWater / Methanol (Promotes

)
Suitability General screeningQuantification in complex matrices
Why Method B Wins (The "Senior Scientist" Insight)

The Phenyl-Hexyl phase offers a secondary retention mechanism. The


-electrons in the stationary phase interact with the aromatic ring of the HEP. Because HEP has an ethoxy tail compared to Hydroquinone's hydroxyl, the electron density differs slightly, allowing the Phenyl column to "pull" them apart more effectively than a C18 column, which relies solely on hydrophobicity.

Part 2: The Optimized Protocol (Method B)

This protocol is designed for the quantification of HEP in cosmetic creams or synthesis reaction mixtures.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Suppresses phenol ionization, 
    
    
    
    ).
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Elution Mode: Isocratic (85% A / 15% B) for 5 mins, then Gradient to 50% B if late-eluting preservatives (e.g., Parabens) are present.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV-DAD at 288 nm (Absorption maximum for the phenolic ether).

  • Injection Volume:

    
    .
    
Sample Preparation Workflow (Cosmetic Matrix)
  • Step 1: Weigh

    
     of sample into a 50 mL centrifuge tube.
    
  • Step 2: Add

    
     of Methanol . (HEP is highly soluble in MeOH; the matrix lipids are less so).
    
  • Step 3: Vortex for 2 mins, then Sonicate for 15 mins at ambient temperature.

  • Step 4: Centrifuge at

    
     for 10 mins.
    
  • Step 5: Filter supernatant through a 0.45

    
    m PTFE  syringe filter. (Nylon filters may bind phenols).
    
  • Step 6: Dilute 1:1 with Mobile Phase A (Water) to match initial mobile phase strength.

Part 3: Validation Workflow (ICH Q2(R2) Aligned)

Validation is not just a checklist; it is the establishment of scientific evidence that the method is fit for purpose.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision process for validating Specificity and Accuracy, the two most critical parameters for this analyte.

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity 1. Specificity Check Inject HEP + Hydroquinone Mix Start->Specificity ResolutionCheck Resolution (Rs) > 2.0? Specificity->ResolutionCheck FailRes FAIL: Modify Gradient or Change Column ResolutionCheck->FailRes No PassRes PASS: Proceed to Linearity & Range ResolutionCheck->PassRes Yes Linearity 2. Linearity 5 Levels (50% - 150%) PassRes->Linearity R2Check R² > 0.999? Linearity->R2Check Accuracy 3. Accuracy (Spike Recovery) Spike Matrix at 80%, 100%, 120% R2Check->Accuracy Yes RecoveryCheck Recovery 98-102%? Accuracy->RecoveryCheck Precision 4. Precision (Repeatability n=6) RecoveryCheck->Precision Yes

Caption: Decision tree for validating the HEP method, emphasizing the critical specificity checkpoint against Hydroquinone.

Detailed Validation Parameters
1. Specificity (The Critical Step)
  • Objective: Prove unequivocally that the HEP peak is not Hydroquinone (HQ) or a matrix interference.

  • Protocol: Inject a solution containing

    
     HQ and 
    
    
    
    HEP.
  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    . The Phenyl-Hexyl column should elute HQ first (more polar), followed by HEP.
  • Causality: If

    
    , integration errors will artificially inflate the HEP quantification if HQ is present as an impurity.
    
2. Linearity
  • Range:

    
     to 
    
    
    
    .
  • Protocol: Prepare 5 concentrations. Plot Area vs. Concentration.

  • Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .[2] Residual plot should show random distribution, not a "U" shape (which indicates detector saturation).
3. Accuracy (Recovery)
  • Protocol: Spike a "blank" cosmetic cream (placebo) with known amounts of HEP.

  • Calculation:

    
    .
    
  • Criteria:

    
     mean recovery.
    
  • Note: If recovery is low (

    
    ), the extraction step (sonication) is insufficient, or the filter is adsorbing the analyte.
    
4. Precision (System Suitability)
  • Protocol: 6 replicate injections of the Standard Solution.

  • Criteria: RSD

    
     for Retention Time and Area.
    

Part 4: Troubleshooting & Robustness

A robust method must withstand small variations.[2]

ParameterVariationExpected ImpactCorrective Action
pH of Aqueous Phase

units
High: Phenols are pH sensitive.Ensure buffer is used, not just acidified water.
Column Temperature

Moderate: Selectivity changes on Phenyl phases.Use a column oven; do not rely on ambient temp.
Wavelength

Low: 288 nm is a broad peak max.None required if DAD is calibrated.
System Suitability Diagram

The following DOT diagram visualizes the daily System Suitability Test (SST) required before running samples.

SST SST_Start Daily System Suitability Test Inject_Std Inject Std (x5) SST_Start->Inject_Std Check_Tailing Tailing Factor < 1.5? Inject_Std->Check_Tailing Check_RSD Area RSD < 2.0%? Check_Tailing->Check_RSD Pass Maintenance Clean Column/ Replace Guard Check_Tailing->Maintenance Fail Run_Samples Run Samples Check_RSD->Run_Samples Pass Check_RSD->Maintenance Fail

Caption: Routine System Suitability Test (SST) workflow to ensure instrument readiness.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol.[3] (Provides foundational separation logic for phenolic ethers). [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]

Sources

Positional Isomerism in Hydroxyethoxy Phenols: A Reactivity & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(2-Hydroxyethoxy)phenol (4-HEP) and its isomer 2-(2-Hydroxyethoxy)phenol (2-HEP). This analysis focuses on the mechanistic implications of positional isomerism, specifically how the para vs. ortho substitution pattern dictates reactivity, oxidation potential, and application utility.

Executive Summary

This compound (4-HEP) and 2-(2-Hydroxyethoxy)phenol (2-HEP) share the same molecular formula (


) but exhibit divergent chemical behaviors driven by symmetry and intramolecular interactions.
  • 4-HEP (Para-isomer): Characterized by

    
     effective symmetry and an electron-rich, sterically accessible phenolic hydroxyl. It is a primary candidate for redox-active applications  (skin depigmentation via tyrosinase inhibition) and linear polymerization  (polyurethane chain extension). Its oxidation yields stable p-quinone intermediates.
    
  • 2-HEP (Ortho-isomer): Defined by strong intramolecular hydrogen bonding between the phenolic proton and the ether oxygen. This "locked" conformation reduces the nucleophilicity of the phenol, quenches excited states (increasing photostability), and alters solubility profiles. It is typically used as a specialized intermediate where oxidative coupling must be controlled or minimized.

Structural & Physical Profiling[1]

The physical distinctions between these isomers are not merely incidental; they are direct consequences of their electronic environments.

Comparative Data Table
PropertyThis compound (4-HEP)2-(2-Hydroxyethoxy)phenol (2-HEP)
CAS Number 13427-53-74792-78-3
Common Name Hydroquinone hydroxyethyl etherCatechol hydroxyethyl ether
Structure Type Para-substituted (Linear/Symmetrical)Ortho-substituted (Angular/Chelating)
Melting Point 87–89 °C99–100 °C
Boiling Point ~300 °C (760 mmHg)128 °C (0.7 mmHg)
pKa (Phenolic) ~10.2 (Similar to HQ-monomethyl ether)~9.5–9.9 (Modulated by H-bond)
Solubility High in alcohols, moderate in waterLower water solubility (Lipophilic character)
Primary Reactivity Oxidation to p-BenzoquinoneIntramolecular Cyclization / Chelation
Structural Visualization

The following diagram illustrates the key structural difference: the open, accessible nature of 4-HEP versus the closed, H-bonded ring of 2-HEP.

IsomerStructure cluster_4HEP This compound (Para) cluster_2HEP 2-(2-Hydroxyethoxy)phenol (Ortho) Struct4 Linear Geometry No Intramolecular H-Bond High Intermolecular Association Feat4 Reactive Phenolic -OH (Sterically Unhindered) Struct4->Feat4 Exposes Struct2 Angular Geometry Intramolecular H-Bond (5-membered ring) 'Locked' Conformation Feat2 Shielded Phenolic -OH (Reduced Nucleophilicity) Struct2->Feat2 Results in

Figure 1: Structural consequences of substitution patterns. The ortho-isomer forms a stable 5-membered pseudo-ring via hydrogen bonding.

Mechanistic Reactivity Analysis

A. Intramolecular Hydrogen Bonding (The "Ortho Effect")

In 2-HEP , the ether oxygen of the hydroxyethoxy chain acts as a hydrogen bond acceptor for the phenolic proton.

  • Thermodynamic Stability: This interaction stabilizes the ground state of the molecule, raising the energy barrier for reactions that require deprotonation (unless the base is strong enough to break the H-bond).

  • Photostability: Upon UV excitation, ortho-isomers often undergo rapid internal conversion (proton transfer) that dissipates energy as heat, making 2-HEP more photostable than 4-HEP.

  • Nucleophilicity: The phenolic oxygen in 2-HEP is less nucleophilic because its lone pairs are involved in the internal H-bond network. This makes 2-HEP less reactive in etherification reactions compared to 4-HEP unless harsh conditions (high pH) are used.

B. Oxidation Potentials & Quinone Formation

The most critical difference for drug development and industrial application is the oxidation pathway.

  • 4-HEP Pathway: Readily undergoes two-electron oxidation to form a para-quinone methide or p-benzoquinone derivative. This species is highly electrophilic and is the basis for its activity in skin whitening (interacting with tyrosinase copper sites).

  • 2-HEP Pathway: Oxidation yields an ortho-quinone . Ortho-quinones are generally less stable and highly reactive toward nucleophiles (e.g., proteins, thiols), often leading to rapid polymerization (browning) or complex coupling products rather than a stable redox cycle.

OxidationPathways Start4 4-HEP (Para) Inter4 Semiquinone Radical Start4->Inter4 -1e-, -H+ Prod4 p-Benzoquinone Derivative (Stable, Electrophilic) Inter4->Prod4 -1e-, -H+ Start2 2-HEP (Ortho) Inter2 o-Semiquinone Start2->Inter2 -1e-, -H+ Prod2 o-Benzoquinone (Unstable, Rapid Coupling) Inter2->Prod2 -1e-, -H+ Poly2 Complex Polymers / Melanin-like Pigments Prod2->Poly2 Nucleophilic Attack (Self-Polymerization)

Figure 2: Divergent oxidation pathways. 4-HEP forms stable quinones suitable for redox cycling; 2-HEP prone to irreversible polymerization.

Application Specifics

Polymer Science (Polyurethanes & Epoxies)
  • 4-HEP (Chain Extender): Used as a monomer in polyurethane synthesis. Its primary alcohol (on the ethoxy chain) and phenolic hydroxyl are well-separated (linear alignment), allowing for the formation of linear, high-molecular-weight polymers with good thermal stability.

  • 2-HEP (Steric Limiter): Due to the proximity of the two reactive groups, 2-HEP introduces kinks in the polymer backbone. It is often used to modify crystallinity or reduce the melting point of a polymer matrix, rather than as a primary backbone builder.

Dermatological (Tyrosinase Inhibition)[2]
  • 4-HEP: A potent tyrosinase inhibitor. It mimics the structure of tyrosine (the natural substrate). The para substitution allows it to fit into the enzyme's active site and chelate the copper ions or act as a competitive substrate (forming quinones that inactivate the enzyme).

  • 2-HEP: Generally exhibits lower or negligible efficacy as a whitening agent. The ortho substitution prevents the correct alignment in the tyrosinase active site, and its intramolecular H-bonding reduces its ability to chelate the active site copper effectively.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective mono-alkylation of hydroquinone. Reagents: Hydroquinone (HQ), Ethylene Carbonate (EC), Potassium Carbonate (


).
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet.

  • Loading: Charge HQ (1.0 eq) and Catalyst (

    
    , 0.05 eq) into the flask. Heat to 140°C under 
    
    
    
    to create a melt.
  • Addition: Slowly add Ethylene Carbonate (1.05 eq) dropwise over 2 hours. Note: Slow addition favors mono-substitution over di-substitution.

  • Reaction: Maintain temperature at 150-160°C for 4 hours until

    
     evolution ceases.
    
  • Workup: Cool to 80°C. Add water and extract with ethyl acetate.

  • Purification: Recrystallize from water/ethanol (90:10). 4-HEP crystallizes as white needles (MP: 87-89°C).

Protocol B: Comparative Oxidation Assay (Fenton's Reagent)

Objective: Visualize the stability difference between para and ortho quinone formation.

  • Preparation: Prepare 10 mM solutions of 4-HEP and 2-HEP in phosphate buffer (pH 7.4).

  • Initiation: Add

    
     (0.1 mM) and 
    
    
    
    (1 mM) to both solutions.
  • Observation:

    • 4-HEP: Solution turns transiently yellow/orange (formation of p-quinone), then slowly darkens over hours.

    • 2-HEP: Solution rapidly turns dark brown/black within minutes. Mechanism: The unstable o-quinone undergoes rapid Michael addition with water or unreacted phenol to form complex multimers (similar to melanin formation).

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on the safety of alpha-arbutin and related phenol derivatives in cosmetics. European Commission. Available at: [Link]

  • Google Patents.Method for producing this compound. Patent EP0449602A1.

A Comparative Guide to the Kinetic Landscape of 4-Hydroxyphenylpyruvate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate web of metabolic pathways, the fate of 4-hydroxyphenylpyruvate (4-HEP) is a critical juncture, pivotal in both normal physiology and in therapeutic and herbicidal applications. The enzymatic transformation of this keto acid is a focal point for researchers in fields ranging from metabolic diseases to agriculture. This guide provides an in-depth comparative analysis of the kinetic properties of key enzymes that catalyze 4-HEP reactions, offering a foundation for informed experimental design and a deeper understanding of the underlying biochemical mechanisms.

The Central Player: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that stands as the primary catalyst for 4-HEP conversion in most aerobic organisms.[1] It orchestrates a complex reaction involving the incorporation of both atoms of molecular oxygen into its substrate, 4-hydroxyphenylpyruvate (HPP), to yield homogentisate (HG).[2] This transformation is a crucial step in the catabolism of tyrosine.[1]

The significance of HPPD spans multiple domains. In humans, deficiencies in this enzyme are linked to metabolic disorders like tyrosinemia type III.[3] Conversely, inhibition of HPPD is a therapeutic strategy for other metabolic diseases. In the realm of agriculture, HPPD is a major target for a class of herbicides that disrupt essential downstream pathways in plants.[2]

The HPPD Catalytic Pathway

The reaction catalyzed by HPPD is a multi-step process that includes decarboxylation, aromatic hydroxylation, and a 1,2-acetyl group migration. The generally accepted kinetic mechanism is an Ordered Bi Bi reaction, where 4-HEP binds to the enzyme before oxygen, and carbon dioxide is released prior to homogentisate.[4]

HPPD_Pathway cluster_reaction HPPD Catalytic Cycle E HPPD (Fe²⁺) E_HEP HPPD-4-HEP E->E_HEP + 4-HEP E_HEP_O2 HPPD-4-HEP-O₂ E_HEP->E_HEP_O2 + O₂ E_Int Intermediate Complex E_HEP_O2->E_Int Reaction E_HG_CO2 HPPD-HG-CO₂ E_Int->E_HG_CO2 Rearrangement E_HG HPPD-HG E_HG_CO2->E_HG - CO₂ E_HG->E - Homogentisate

Caption: The ordered Bi Bi kinetic mechanism of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

A Divergent Path: Hydroxymandelate Synthase (HMS)

While HPPD directs 4-HEP towards homogentisate, another structurally related enzyme, hydroxymandelate synthase (HMS), utilizes the same substrate to forge a different product. HMS, also a non-heme Fe(II)-dependent oxygenase, catalyzes the conversion of 4-HEP to 4-hydroxymandelate.[5] This enzyme is notably found in the biosynthetic pathways of certain antibiotics, such as vancomycin.[1]

The existence of HMS presents a fascinating case of divergent evolution, where a common ancestral fold has been adapted to catalyze distinct chemical transformations on the same starting material. A key difference in their reaction mechanisms lies in the site of hydroxylation. While HPPD hydroxylates the aromatic ring, instigating the acetyl group migration, HMS hydroxylates the benzylic carbon of the pyruvate side chain.[5]

Enzyme_Comparison cluster_pathways Enzymatic Fates of 4-HEP HEP 4-Hydroxyphenylpyruvate (4-HEP) HPPD HPPD HEP->HPPD HMS HMS HEP->HMS HG Homogentisate HPPD->HG Ring Hydroxylation HMA 4-Hydroxymandelate HMS->HMA Side-chain Hydroxylation

Caption: Divergent enzymatic pathways for 4-hydroxyphenylpyruvate (4-HEP).

A Head-to-Head Kinetic Comparison

The efficiency and substrate affinity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an inverse measure of the substrate's binding affinity. A lower Kₘ indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

Below is a comparative summary of the steady-state kinetic parameters for HPPD from different species and for hydroxymandelate synthase, all utilizing 4-HEP as the substrate.

EnzymeOrganismKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
HPPD Homo sapiens0.08 ± 0.022.2 ± 0.12.75 x 10⁴
HPPD Arabidopsis thaliana~0.05~10~2.0 x 10⁵
HPPD Pseudomonas fluorescens~0.04~12~3.0 x 10⁵
HMS Amycolatopsis orientalis0.059 (Kd)0.35.08 x 10³

Note: The kinetic parameters for Arabidopsis thaliana and Pseudomonas fluorescens HPPD are approximate values derived from published studies. The Kₘ for HMS is presented as a dissociation constant (Kd) determined under anaerobic conditions, and the kcat is derived from pre-steady-state analysis, representing the rate-limiting step.[6] The values for human HPPD are from a 2013 study.[7]

From this data, several key insights emerge:

  • Substrate Affinity: All three HPPD enzymes exhibit a high affinity for 4-HEP, with Kₘ values in the low micromolar range. The dissociation constant for HMS is also in a similar range, suggesting comparable substrate binding capabilities.

  • Catalytic Efficiency: The bacterial and plant HPPDs display the highest catalytic efficiency (kcat/Kₘ), suggesting a rapid turnover of the substrate once bound. Human HPPD is also highly efficient, though slightly less so than its bacterial and plant counterparts.

  • Turnover Rate: Hydroxymandelate synthase (HMS) has a significantly lower turnover rate (kcat) compared to the HPPD enzymes. This suggests that the chemical transformation it catalyzes is inherently slower or that product release is more rate-limiting.

Experimental Protocols: A Guide to Kinetic Analysis

The determination of these kinetic parameters relies on robust and reproducible experimental protocols. A common method for assaying HPPD and HMS activity is to monitor the consumption of molecular oxygen or the formation of the respective products.

Spectrophotometric Assay for HPPD Activity

This protocol is adapted from a method that monitors the consumption of a chromophoric substrate or the formation of a product with a distinct absorbance spectrum. A more direct and widely used method for HPPD is monitoring oxygen consumption using an oxygen electrode.

Materials:

  • Purified HPPD enzyme

  • 4-Hydroxyphenylpyruvate (4-HEP) stock solution

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Ascorbate solution (as a reducing agent to maintain the iron in the Fe²⁺ state)

  • Ferrous sulfate (FeSO₄) solution

  • Oxygen electrode or spectrophotometer

Experimental Workflow:

HPPD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Buffer D Add Buffer, Ascorbate, and FeSO₄ to the reaction vessel A->D B Prepare Substrate (4-HEP) and Cofactor Solutions F Initiate reaction by adding varying concentrations of 4-HEP B->F C Equilibrate Oxygen Electrode or Spectrophotometer G Monitor O₂ consumption or product formation over time C->G E Add Purified HPPD Enzyme and allow to equilibrate D->E E->F F->G H Calculate initial reaction velocities (v₀) at each [4-HEP] G->H I Plot v₀ versus [4-HEP] and fit to the Michaelis-Menten equation H->I J Determine Kₘ and Vₘₐₓ I->J

Caption: A generalized workflow for determining the kinetic parameters of HPPD.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel (e.g., the chamber of an oxygen electrode or a cuvette), combine the reaction buffer, ascorbate, and ferrous sulfate.

  • Enzyme Addition: Add a known concentration of purified HPPD enzyme to the reaction mixture and allow the system to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the 4-HEP substrate.

  • Data Acquisition: Monitor the change in oxygen concentration or the absorbance of a product over time to determine the initial reaction velocity (v₀).

  • Varying Substrate Concentration: Repeat steps 1-4 with a range of 4-HEP concentrations.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values. The kcat can then be calculated by dividing Vₘₐₓ by the enzyme concentration.

Causality in Experimental Choices:

  • Choice of Buffer: The pH of the reaction buffer is critical as enzyme activity is highly pH-dependent. A pH of 7.5 is often optimal for HPPD.

  • Inclusion of Ascorbate and Fe²⁺: HPPD requires iron in its ferrous (Fe²⁺) state for activity. Ascorbate is included as a reducing agent to prevent the oxidation of iron to the inactive ferric (Fe³⁺) state.

  • Initial Velocity Measurement: Kinetic parameters are determined from initial reaction rates when the substrate concentration is not significantly depleted and product inhibition is negligible.

Conclusion: A Tale of Two Enzymes

The comparative kinetic analysis of 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase reveals how nature has sculpted two distinct catalytic functions from a common structural framework. While both enzymes exhibit a similar high affinity for their shared substrate, 4-HEP, their turnover rates and overall catalytic efficiencies differ significantly. HPPD, a central enzyme in a primary metabolic pathway, is a highly efficient catalyst. In contrast, HMS, involved in the specialized biosynthesis of secondary metabolites, operates at a more measured pace.

For researchers in drug development and herbicide design, this comparative understanding is invaluable. The subtle differences in the active sites and kinetic profiles of these enzymes can be exploited to design highly selective inhibitors. For biochemists and enzymologists, the study of HPPD and HMS continues to provide profound insights into the principles of enzyme evolution and the intricate chemistry of dioxygenase-catalyzed reactions.

References

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate Dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

  • Shah, D. D., Conrad, J. A., & Moran, G. R. (2013). Intermediate partitioning kinetic isotope effects for the NIH shift of 4-hydroxyphenylpyruvate dioxygenase and the hydroxylation reaction of hydroxymandelate synthase reveal mechanistic complexity. Biochemistry, 52(35), 6043–6053. [Link]

  • Rundgren, M. (1977). Steady state kinetics of 4-hydroxyphenylpyruvate dioxygenase from human liver (III). The Journal of biological chemistry, 252(14), 5094–5099. [Link]

  • Wikipedia contributors. (2023, November 26). 4-Hydroxyphenylpyruvate dioxygenase. In Wikipedia, The Free Encyclopedia. Retrieved February 10, 2026, from [Link]

  • Brownlee, J. M., He, P., Moran, G. R., & Harrison, D. H. (2008). Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate. Biochemistry, 47(7), 2082–2093. [Link]

  • Conrad, J. A., Heinz, B., & Moran, G. R. (2010). The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis. Biochemistry, 49(11), 2415–2423. [Link]

  • Yang, C., et al. (2013). The Interactions in the Carboxyl Terminus of Human 4-Hydroxyphenylpyruvate Dioxygenase Are Critical to Mediate the Conformation of the Final Helix and the Tail to Shield the Active Site for Catalysis. PLoS ONE, 8(8), e70733. [Link]

  • Rundgren, M. (1983). Some kinetic properties of 4-hydroxyphenylpyruvate dioxygenase from Pseudomonas sp. strain P.J. 874. European journal of biochemistry, 133(3), 657–663. [Link]

  • Fiedler, E., et al. (2004). The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase. Plant Physiology, 135(3), 1195-1207. [Link]

Sources

Benchmarking 4-(2-Hydroxyethoxy)phenol: A Comparative Guide for Polymer Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel polymers with tailored properties, the selection of appropriate monomeric building blocks is paramount. This guide provides a comprehensive performance benchmark of 4-(2-Hydroxyethoxy)phenol, a versatile diol, in the context of high-performance polymers such as polyurethanes, polyesters, and epoxy resins. Through a detailed comparison with established alternatives and supported by experimental protocols, this document serves as a critical resource for researchers navigating the landscape of polymer synthesis.

Introduction to this compound as a Polymer Building Block

This compound, with its unique combination of a phenolic hydroxyl group and a primary aliphatic hydroxyl group, presents an intriguing molecular architecture for polymer synthesis. This structure offers differential reactivity, allowing for stepwise polymerization or the introduction of specific functionalities. The ether linkage in its side chain is anticipated to impart flexibility and improved solubility to the resulting polymers, while the aromatic ring contributes to thermal stability and mechanical strength. Its potential applications are diverse, ranging from advanced coatings and adhesives to biocompatible materials for drug delivery systems.

Performance Comparison: this compound vs. Established Alternatives

To objectively assess the performance of this compound, we compare the projected properties of its derived polymers with those synthesized from well-established diols: Bisphenol A (BPA) and Bisphenol F (BPF) in epoxy resins, and polyester polyols derived from Bisphenol A and Bisphenol C in polyurethanes.

Table 1: Comparative Performance of Diol-Based Polyurethanes

PropertyPolyurethane from this compound (Projected)Polyurethane from Bisphenol-A based Polyester Polyol[1]Polyurethane from Bisphenol-C based Polyester Polyol[1]
Tensile Strength (MPa) 25 - 4034.718.7
Thermal Stability (TGA, °C) ~190 - 210~182~187
Chemical Resistance GoodGoodExcellent
Flexibility HighModerateLow (Rigid)

Table 2: Comparative Performance of Diol-Based Epoxy Resins

PropertyEpoxy Resin with this compound Curing Agent (Projected)Bisphenol A (BPA) Epoxy Resin[2]Bisphenol F (BPF) Epoxy Resin[2]
Reactivity ModerateHighLower than BPA
Flexibility HighModerateHigher than BPA
Thermal Stability (Tg) ModerateHighLower than BPA
Chemical Resistance GoodExcellentGood

Interpretation of Performance Data:

The projected data for polymers derived from this compound suggests a desirable balance of properties. In polyurethanes, it is expected to offer good tensile strength, comparable to the Bisphenol-A based counterpart, but with potentially enhanced flexibility due to the ethoxy side chain.[1] Its thermal stability is also predicted to be in a similar range. For epoxy resins, using this compound as a curing agent or a modifier could lead to formulations with increased flexibility, a valuable attribute for applications requiring impact resistance.

Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for the synthesis of a representative polyurethane and the subsequent characterization of its properties are provided below.

Synthesis of Polyurethane from this compound and MDI

This protocol outlines the synthesis of a polyurethane elastomer, a common application for novel polyols.

Materials:

  • This compound

  • Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry toluene (solvent)

Procedure:

  • Preparation of Prepolymer: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a stoichiometric excess of MDI to dry toluene. Heat the mixture to 70-80°C with stirring under a nitrogen atmosphere.

  • Polyol Addition: Slowly add this compound to the MDI solution. The reaction between the isocyanate groups of MDI and the hydroxyl groups of the diol will commence.

  • Catalyst Addition: After the complete addition of the diol, add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the reaction mixture to facilitate the urethane linkage formation.

  • Polymerization: Continue the reaction at 80°C for 2-4 hours, monitoring the viscosity. The viscosity of the solution will increase as the polymer chains grow.[3]

  • Casting and Curing: Once the desired viscosity is achieved, cast the polymer solution into a mold and cure in an oven at 100-120°C for several hours to obtain a solid polyurethane film.

Characterization of Polymer Properties

The performance of the synthesized polyurethane should be evaluated using standardized testing methods to allow for meaningful comparison.

Table 3: Standardized Testing Protocols for Polymer Characterization

PropertyASTM StandardDescription
Mechanical Properties
Tensile Strength & ElongationASTM D638Measures the force required to pull a specimen to its breaking point and the extent to which it stretches.
Flexural StrengthASTM D790Determines the material's ability to resist bending forces.
Compressive StrengthASTM D695Measures the material's resistance to crushing forces.
Thermal Properties
Glass Transition Temperature (Tg) & Melting Point (Tm)ASTM D3418 (DSC)Differential Scanning Calorimetry is used to determine the temperatures at which the polymer transitions between glassy, rubbery, and molten states.
Thermal StabilityASTM D3850 (TGA)Thermogravimetric Analysis measures the weight loss of a material as a function of temperature, indicating its decomposition temperature.
Chemical Resistance
Chemical CompatibilityASTM D543Evaluates the resistance of plastics to various chemical reagents by observing changes in weight, dimensions, and appearance after immersion.
UV Stability
Accelerated WeatheringASTM G154Assesses the material's resistance to UV degradation by exposure to fluorescent UV lamps in a controlled environment.

Mechanistic Insights and Structural Relationships

The performance of polymers derived from this compound is intrinsically linked to its molecular structure. The following diagrams illustrate key concepts in the synthesis and structure-property relationships.

polyurethane_synthesis MDI MDI (Diisocyanate) Prepolymer Isocyanate-Terminated Prepolymer MDI->Prepolymer + HEP This compound (Diol) HEP->Prepolymer + Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane + ChainExtender Chain Extender (e.g., Butanediol) ChainExtender->Polyurethane +

Caption: Polyurethane synthesis workflow.

structure_property cluster_structure Molecular Structure of This compound cluster_properties Resulting Polymer Properties AromaticRing Aromatic Ring ThermalStability Thermal Stability AromaticRing->ThermalStability MechanicalStrength Mechanical Strength AromaticRing->MechanicalStrength EtherLinkage Ether Linkage Flexibility Flexibility & Solubility EtherLinkage->Flexibility HydroxylGroups Hydroxyl Groups (Phenolic & Aliphatic) Reactivity Reactivity & Crosslinking HydroxylGroups->Reactivity

Sources

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Retrosynthesis Analysis

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Reactant of Route 2
4-(2-Hydroxyethoxy)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.